4-(2,4-Dichlorophenyl)-1,3-thiazole
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(2,4-dichlorophenyl)-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2NS/c10-6-1-2-7(8(11)3-6)9-4-13-5-12-9/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSGIKFJCCZIESB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=CSC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 4 2,4 Dichlorophenyl 1,3 Thiazole
Established Synthetic Pathways for the 1,3-Thiazole Ring System
The construction of the 1,3-thiazole core can be achieved through various synthetic strategies, ranging from classical name reactions to modern, efficiency-focused methods.
Classical Hantzsch Thiazole (B1198619) Synthesis and its Adaptations
The most fundamental and widely recognized method for thiazole synthesis is the Hantzsch reaction, first reported by Arthur Hantzsch in 1887. synarchive.com This reaction classically involves the condensation of an α-haloketone with a thioamide. synarchive.comyoutube.com The mechanism begins with the sulfur of the thioamide acting as a nucleophile, attacking the α-carbon of the haloketone in an SN2 reaction. youtube.com This is followed by an intramolecular cyclization where the nitrogen attacks the carbonyl carbon, and a subsequent dehydration step to form the aromatic thiazole ring. youtube.com
Adaptations to the classical Hantzsch synthesis have been developed to improve efficiency or accommodate various substrates. For instance, thioamides can be generated in situ from amides using reagents like Lawesson's reagent, and this intermediate can then directly undergo the Hantzsch condensation with an α-haloketone. nih.gov The reaction conditions can also be modified; conducting the condensation in acidic media has been shown to influence the regioselectivity, sometimes leading to mixtures of 2-aminothiazoles and 2-iminodihydrothiazoles when N-substituted thioureas are used. rsc.org
One-Pot and Multicomponent Reaction Approaches
In the quest for process efficiency and atom economy, one-pot and multicomponent reactions (MCRs) have become powerful tools in organic synthesis. nih.gov These strategies combine multiple reaction steps into a single operation without isolating intermediates, saving time, solvents, and resources. Several MCRs have been developed for thiazole synthesis. bepls.comtandfonline.comnih.gov
A notable example is a one-pot, three-component reaction involving an aldehyde, an isothiocyanate, and an alkyl bromide in the presence of a catalyst to yield thiazole derivatives. nih.gov Another approach involves the reaction of β-keto esters and thioureas, promoted by an acid, to form the thiazole ring in a single pot. tandfonline.com These methods are highly valued for their ability to generate complex and diverse thiazole structures from simple starting materials efficiently. nih.govacs.org For instance, a one-pot synthesis of 2-aminothiazole (B372263) derivatives can be achieved from aralkyl ketones, N-bromosuccinimide (NBS), and thiourea (B124793), mediated by lactic acid. tandfonline.com
Catalyst-Mediated and Green Chemistry Synthetic Strategies
Modern synthetic chemistry places a strong emphasis on sustainability, leading to the development of green synthetic routes for thiazoles. researchgate.net These methods aim to minimize environmental impact by using renewable starting materials, non-toxic catalysts, and mild reaction conditions. researchgate.net Innovations include the use of microwave irradiation and ultrasonic-mediated synthesis, which can significantly reduce reaction times and improve yields. bepls.commdpi.com
The choice of solvent and catalyst is crucial in green chemistry. bepls.com Water or deep eutectic solvents (DES) like choline (B1196258) chloride/glycerol are explored as environmentally benign alternatives to volatile organic solvents. researchgate.net Catalyst development has focused on recyclable and heterogeneous systems, such as silica-supported tungstosilisic acid, KF/Clinoptilolite nanoparticles, or cross-linked chitosan (B1678972) hydrogels, which facilitate easy separation and reuse, aligning with green chemistry principles. bepls.comnih.govmdpi.com For example, a catalyst-free synthesis of 2-aminothiazoles has been developed using polyethylene (B3416737) glycol (PEG-400) as a recyclable solvent medium. bepls.com
Targeted Synthesis of 4-(2,4-Dichlorophenyl)-1,3-thiazole
The synthesis of the specific molecule this compound and its derivatives relies on the application of the general pathways described above, using appropriately substituted precursors.
Precursor Synthesis and Optimization
The primary strategy for synthesizing the this compound core is the Hantzsch synthesis. The key precursors for this reaction are a ketone bearing the 2,4-dichlorophenyl moiety and a source for the remainder of the thiazole ring.
The essential precursors include:
1-(2,4-Dichlorophenyl)ethanone: This commercially available ketone serves as the foundational block.
2-Bromo-1-(2,4-dichlorophenyl)ethanone: This α-haloketone is the direct precursor for the Hantzsch reaction. It is typically synthesized by the bromination of 1-(2,4-dichlorophenyl)ethanone. In some one-pot procedures, it is generated in situ using a brominating agent like N-bromosuccinimide (NBS). tandfonline.com
Thioamide source: To form the final thiazole, a thioamide is required. For the synthesis of the parent compound, thioformamide (B92385) would be used. More commonly, derivatives are prepared using thiourea to yield 2-amino-4-(2,4-dichlorophenyl)-1,3-thiazole or substituted thiosemicarbazides to yield 2-hydrazinyl derivatives. tandfonline.comderpharmachemica.com
| Precursor | Chemical Structure | Role in Synthesis |
|---|---|---|
| 1-(2,4-Dichlorophenyl)ethanone | C8H6Cl2O | Starting ketone for α-halogenation |
| 2-Bromo-1-(2,4-dichlorophenyl)ethanone | C8H5BrCl2O | α-haloketone for Hantzsch reaction |
| Thiourea | CH4N2S | Reactant to form 2-aminothiazole ring |
| Thiosemicarbazide (B42300) | CH5N3S | Reactant to form 2-hydrazinylthiazole (B183971) ring |
Reaction Conditions and Yield Optimization
The successful synthesis of this compound derivatives has been reported under various conditions, with yields depending on the specific pathway and substrates.
One highly efficient, tandem one-pot method for the synthesis of 2-amino-4-(2,4-dichlorophenyl)thiazole involves the reaction of 1-(2,4-dichlorophenyl)ethanone with N-bromosuccinimide and thiourea. tandfonline.com This process, mediated by lactic acid, proceeds smoothly to give the desired product in a 74% yield. tandfonline.com
In another example, derivatives were synthesized by first preparing thiosemicarbazones, which were then cyclized with 2-bromo-1-(2,4-dichlorophenyl)ethanone in an alcohol medium. derpharmachemica.com This approach yielded various 4-(2,4-dichlorophenyl)-2-[(2E)-2-substituted hydrazinyl]-1,3-thiazoles in good to excellent yields, such as 83% for the 5-(4-chlorophenyl)furan-2-yl]methylidene}hydrazinyl] derivative. derpharmachemica.com
| Product | Precursors | Reaction Conditions | Yield | Reference |
|---|---|---|---|---|
| 4-(2,4-Dichlorophenyl)thiazol-2-amine | 1-(2,4-Dichlorophenyl)ethanone, NBS, Thiourea | Lactic acid, one-pot | 74% | tandfonline.com |
| 4-(2,4-Dichlorophenyl)-2-[(2-{[5-(4-chlorophenyl)furan-2-yl]methylidene}hydrazinyl)]- bepls.comresearchgate.net-thiazole | 2-Bromo-1-(2,4-dichlorophenyl)ethanone, Corresponding thiosemicarbazone | Alcohol medium, reflux | 83% | derpharmachemica.com |
| Ethyl 4-(2,4-dichlorophenyl)-5-(2-(4-methyl-2-phenylthiazole-5-carbonyl)hydrazono)-4,5-dihydro-1,3,4-thiadiazole-2-carboxylate | 2-(4-Methyl-2-phenylthiazole-5-carbonyl)-N-phenylhydrazinecarbo-thioamide, Appropriate hydrazonoyl chloride | EtOH/dioxane | 75% | nih.gov |
Derivatization and Functionalization of the this compound Core
The chemical reactivity of the this compound core allows for a wide range of structural modifications. These transformations are crucial for tuning the physicochemical and biological properties of the resulting molecules. The primary sites for derivatization include the C2 position of the thiazole ring and the aromatic dichlorophenyl moiety.
Chemical Modification at the 2-Position of the Thiazole Ring
The C2 position of the thiazole ring is particularly susceptible to both electrophilic and nucleophilic substitution, making it a prime target for chemical modification. The acidity of the C2-proton allows for deprotonation with strong bases, generating a nucleophilic species that can react with various electrophiles.
One common strategy involves the introduction of an amino group at the 2-position, which can then serve as a handle for further functionalization. For instance, N-(2,4-dichlorophenyl)thiourea can be reacted with 2-chloro-1,1-dimethoxyethane in a water-methanol mixture with a catalytic amount of concentrated HCl. Subsequent neutralization yields N-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine. researchgate.net
The 2-amino group can be further acylated or transformed into other functional groups. For example, reaction with chloroacetyl chloride can yield 2-chloro-N-(4-phenylthiazol-2-yl) acetamide, which can then be reacted with hydrazine (B178648) hydrate (B1144303) to produce 2-hydrazinyl-N-(4-phenylthiazol-2-yl) acetamide. asianjpr.com This hydrazinyl derivative is a key intermediate for the synthesis of various hydrazones.
Another important class of derivatives is the 2-hydrazinyl-1,3-thiazoles. These are typically synthesized through the condensation of a suitable thiosemicarbazone with an α-haloketone. For the 4-(2,4-dichlorophenyl) scaffold, this would involve the reaction of a thiosemicarbazide with 2-bromo-1-(2,4-dichlorophenyl)ethanone. The resulting 2-hydrazinyl-4-(2,4-dichlorophenyl)-1,3-thiazole can be further reacted with aldehydes or ketones to form Schiff bases. For example, the reaction with 5-methyl-2-thiophenecarboxaldehyde (B81332) yields 4-(2,4-Dichlorophenyl)-2-(2-((5-methylthiophenyl-2-yl)methylene)hydrazinyl)thiazole. tandfonline.com
| Derivative | Reagents and Conditions | Reference |
| N-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine | N-(2,4-dichlorophenyl)thiourea, 2-chloro-1,1-dimethoxyethane, HCl (cat.), water-methanol, reflux; then NaOH | researchgate.net |
| 2-Hydrazinyl-N-(4-phenylthiazol-2-yl) acetamide | 2-Chloro-N-(4-phenylthiazol-2-yl) acetamide, hydrazine hydrate, alcohol, reflux | asianjpr.com |
| 4-(2,4-Dichlorophenyl)-2-(2-((5-methylthiophenyl-2-yl)methylene)hydrazinyl)thiazole | 2-Hydrazinyl-4-(2,4-dichlorophenyl)-1,3-thiazole, 5-methyl-2-thiophenecarboxaldehyde | tandfonline.com |
Structural Diversification via Modifications of the 2,4-Dichlorophenyl Moiety
While direct modification of the 2,4-dichlorophenyl ring on the pre-formed thiazole scaffold can be challenging due to the deactivating effect of the chlorine atoms, structural diversity is often achieved by employing variously substituted phenacyl bromides during the initial Hantzsch thiazole synthesis. This approach allows for the introduction of a wide range of substituents onto the phenyl ring at the 4-position of the thiazole.
For instance, the synthesis of 2,4-disubstituted thiazoles can be achieved by condensing a thioamide with a substituted phenacyl bromide. ijper.org By starting with different substituted phenylthioamides and phenacyl bromides, a library of thiazoles with diverse substitution patterns on the phenyl ring can be generated.
Cross-coupling reactions, such as the Suzuki or Ullmann reactions, represent a powerful strategy for modifying the dichlorophenyl moiety. The Ullmann reaction, which involves the copper-catalyzed coupling of two aryl halides, can be used to form biaryl structures. byjus.comambeed.com In principle, the chlorine atoms on the 2,4-dichlorophenylthiazole could be targeted for such coupling reactions, although the reactivity might be influenced by the presence of the thiazole ring. The classic Ullmann reaction often requires harsh conditions, but modern modifications have made it more versatile. organic-chemistry.org
The Suzuki coupling, a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide, is another viable method for creating new carbon-carbon bonds on the dichlorophenyl ring. This would typically involve converting one of the chloro-substituents into a boronic acid or ester, or using a di-halo-thiazole as a substrate for coupling with a phenylboronic acid.
| Reaction Type | Description | Potential Application |
| Hantzsch Synthesis with Substituted Phenacyl Bromides | Condensation of a thioamide with a variously substituted phenacyl bromide. | Introduction of diverse substituents on the phenyl ring prior to thiazole formation. |
| Ullmann Reaction | Copper-catalyzed coupling of aryl halides to form biaryls. | Potential for creating biaryl derivatives by coupling at the chloro-positions. |
| Suzuki Coupling | Palladium-catalyzed cross-coupling of an organoboron compound with an organohalide. | Formation of C-C bonds to introduce new aryl or alkyl groups on the dichlorophenyl ring. |
Hybrid Compound Formation Utilizing the this compound Scaffold
The concept of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a widely used strategy in drug discovery. The this compound scaffold has been successfully incorporated into various hybrid compounds.
A notable example is the synthesis of thiazolyl-azetidinone hybrids. Azetidinones, also known as β-lactams, are a well-known class of antibiotics. Hybrid molecules incorporating both a thiazole and an azetidinone ring have been synthesized and investigated. koreascience.krkoreascience.krmdpi.com The synthesis often involves the reaction of a Schiff base, derived from a 2-hydrazinylthiazole, with chloroacetyl chloride in the presence of a base like triethylamine (B128534) to construct the azetidinone ring. koreascience.kr
Another class of hybrid compounds involves the linkage of the thiazole ring to a triazole moiety. Triazoles are another important class of heterocyclic compounds with a broad spectrum of biological activities. The synthesis of such hybrids can be achieved through various synthetic routes, often involving click chemistry or the reaction of a thiazole-containing intermediate with a triazole precursor. For example, a series of hybrid compounds with a triazole and a thiazolidine (B150603) nucleus connected by a linker have been synthesized, with some derivatives featuring a 2,4-dichlorophenyl group. nih.gov
The synthesis of pyrazole-thiazole hybrids has also been reported. For instance, a compound identified as 2-(5-(2,4-dichlorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-(4-fluorophenyl)thiazole has been synthesized, demonstrating the feasibility of linking the this compound scaffold to other heterocyclic systems. acs.org
| Hybrid Type | Key Features | Synthetic Strategy Example | Reference |
| Thiazolyl-Azetidinone | Combination of thiazole and β-lactam rings. | Cyclocondensation of a thiazolyl-imine with chloroacetyl chloride. | koreascience.krmdpi.com |
| Thiazole-Triazole | Integration of thiazole and triazole moieties. | Reaction of a thiazole intermediate with a triazole precursor, often via a linker. | nih.gov |
| Thiazole-Pyrazole | Fusion of thiazole and pyrazole (B372694) heterocycles. | Multi-step synthesis involving the formation of a pyrazoline ring attached to the thiazole core. | acs.org |
Advanced Synthetic Strategies for Novel this compound Derivatives
Modern synthetic organic chemistry offers a range of advanced methodologies that can be applied to the synthesis of novel this compound derivatives with high efficiency and diversity.
Multicomponent reactions (MCRs) are one-pot processes where three or more reactants combine to form a single product, incorporating most of the atoms of the starting materials. MCRs are highly convergent and atom-economical, making them attractive for the rapid generation of molecular diversity. Several MCRs have been developed for the synthesis of thiazole derivatives. iau.irnih.gov For example, a three-component reaction of isothiocyanates, tetramethyl thiourea, and ethyl bromopyruvate can efficiently produce 1,3-thiazole derivatives. iau.ir
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. The use of microwave irradiation can lead to shorter reaction times, higher yields, and improved product purity compared to conventional heating methods. The Hantzsch thiazole synthesis and subsequent derivatization steps can often be performed efficiently under microwave conditions.
The use of novel catalysts and reaction media can also be considered an advanced strategy. For instance, the development of eco-friendly, solvent-free reaction conditions or the use of solid-supported catalysts can enhance the sustainability and efficiency of the synthetic process. The synthesis of N-(substituted)-4-phenylthiazole compounds has been reported via a one-pot reaction of aldehydes and α-bromoketones with thiosemicarbazide by grinding under catalyst- and solvent-free conditions. ijper.org
| Strategy | Description | Advantages |
| Multicomponent Reactions (MCRs) | One-pot reactions involving three or more components. | High efficiency, atom economy, rapid generation of diversity. |
| Microwave-Assisted Organic Synthesis (MAOS) | Use of microwave irradiation to accelerate reactions. | Shorter reaction times, higher yields, improved purity. |
| Green Chemistry Approaches | Use of solvent-free conditions, eco-friendly catalysts. | Increased sustainability, reduced waste. |
Spectroscopic and Structural Characterization for Elucidation of 4 2,4 Dichlorophenyl 1,3 Thiazole and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignmentnih.govptfarm.pljst.go.jpacs.org
NMR spectroscopy is an indispensable tool for the structural elucidation of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
¹H NMR Data Analysisnih.govjst.go.jp
The proton NMR (¹H NMR) spectrum of 4-(2,4-Dichlorophenyl)-1,3-thiazole derivatives provides characteristic signals for the protons of the thiazole (B1198619) and the dichlorophenyl rings. In derivatives, the proton on the thiazole ring typically appears as a singlet. For instance, in N,N'-diaryl-1,3-thiazole-2,4-diamine derivatives, the thiazole proton (C5-H) signal is observed as a singlet around δ 6.25-6.51 ppm. ptfarm.pl
The aromatic protons of the 2,4-dichlorophenyl group exhibit a complex multiplet pattern due to spin-spin coupling. Generally, these protons resonate in the downfield region of the spectrum, typically between δ 7.0 and 8.5 ppm. ptfarm.plrsc.org For example, in (E)-4-(2,4-dichlorophenyl)-2-(2-(4-nitrobenzylidene)hydrazinyl)thiazole, the aromatic protons appear as a multiplet at δ 8.2 ppm. rsc.org The specific chemical shifts and coupling constants are influenced by the nature and position of other substituents on the thiazole ring.
Table 1: Representative ¹H NMR Data for this compound Derivatives
| Compound Derivative | Proton | Chemical Shift (δ ppm) | Multiplicity | Reference |
|---|---|---|---|---|
| (E)-4-(2,4-dichlorophenyl)-2-(2-(4-nitrobenzylidene)hydrazinyl)thiazole | Thiazole-H | 7.58 | s | rsc.org |
| Aromatic-H | 8.2 | m | ||
| N,N'-diaryl-1,3-thiazole-2,4-diamine derivative | Thiazole-H | 6.25-6.51 | s | ptfarm.pl |
| Aromatic-H | 6.66-8.41 | m |
¹³C NMR Data Analysisjst.go.jp
The ¹³C NMR spectrum provides information on all non-equivalent carbon atoms in the molecule. For this compound derivatives, characteristic signals are observed for the thiazole and dichlorophenyl rings. The carbon atoms of the thiazole ring typically resonate with C2, C4, and C5 appearing at distinct chemical shifts. In various thiazole derivatives, these signals can be found in the range of δ 100-170 ppm. ijsdr.org For example, in (E)-4-(2,4-dichlorophenyl)-2-(2-(4-nitrobenzylidene)hydrazinyl)thiazole, the thiazole carbons and the attached dichlorophenyl ring carbons show signals at δ 167.26, 140.18, 133.59, 132.47, 132.16, 132.08, 131.79, 131.53, 129.73, and 127.47 ppm. rsc.org The carbon attached to the chlorine atoms (C-Cl) and the other substituted carbons of the phenyl ring can be identified in the aromatic region of the spectrum.
Table 2: Representative ¹³C NMR Data for this compound Derivatives
| Compound Derivative | Carbon Atom | Chemical Shift (δ ppm) | Reference |
|---|---|---|---|
| (E)-4-(2,4-dichlorophenyl)-2-(2-(4-nitrobenzylidene)hydrazinyl)thiazole | C=N (Thiazole) | 167.26 | rsc.org |
| Aromatic/Thiazole Carbons | 109.40 - 140.18 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional (2D) NMR techniques are powerful methods for establishing the complete structural connectivity of a molecule. youtube.com
COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) couplings within a molecule. For this compound, a COSY spectrum would confirm the coupling relationships between the protons on the dichlorophenyl ring, aiding in their specific assignment. emerypharma.comjeol.com
HSQC (Heteronuclear Single Quantum Coherence) : The HSQC spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C). emerypharma.com This is crucial for assigning the carbon signals based on the already assigned proton signals. For instance, the signal for the C5-H proton of the thiazole ring would show a cross-peak with the C5 carbon signal. researchgate.netresearchgate.net
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysisnih.govjst.go.jpkoreascience.kr
Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. The molecular weight of this compound is 230.11 g/mol . nih.gov
Upon ionization in the mass spectrometer, the molecule undergoes fragmentation. The resulting fragmentation pattern is a unique fingerprint of the compound. For this compound, characteristic fragments would include the loss of chlorine atoms, cleavage of the thiazole ring, and the formation of the dichlorophenyl cation. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in characteristic M, M+2, and M+4 peaks for chlorine-containing fragments, which is a powerful diagnostic tool. rsc.org
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, often to four or more decimal places. This precision allows for the unambiguous determination of the elemental formula of the parent ion and its fragments. researchgate.netcdc.gov For this compound (C₉H₅Cl₂NS), HRMS would be able to distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions. This technique has been successfully applied to confirm the structures of various derivatives. rsc.orgresearchgate.net
Infrared (IR) Spectroscopy for Functional Group Identificationjst.go.jpkoreascience.kr
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound and its derivatives displays characteristic absorption bands.
Key expected vibrational frequencies include:
Aromatic C-H stretching: Typically observed above 3000 cm⁻¹. rsc.org
C=C and C=N stretching: These absorptions from the aromatic and thiazole rings are found in the 1600-1450 cm⁻¹ region. ptfarm.plijsdr.org
C-S stretching: The thiazole ring C-S bond vibration is expected in the fingerprint region, often around 700-600 cm⁻¹. rsc.org
C-Cl stretching: The presence of the carbon-chlorine bonds will give rise to strong absorptions in the 800-600 cm⁻¹ region. ptfarm.plrsc.org
Table 3: General IR Absorption Frequencies for this compound Derivatives
| Functional Group | Vibrational Mode | Approximate Frequency (cm⁻¹) | Reference |
|---|---|---|---|
| Aromatic C-H | Stretching | ~3100-3000 | ptfarm.plrsc.org |
| C=C / C=N (Ring) | Stretching | ~1687-1634 | |
| C-Cl | Stretching | ~746-710 | |
| C-S-C (Thiazole) | Stretching | ~720-676 |
X-ray Crystallography for Solid-State Molecular Structure Determination
Single-crystal X-ray diffraction is an indispensable technique for the precise determination of molecular structures in the solid state. It provides definitive evidence of connectivity, configuration, and conformation, offering detailed insights into bond lengths, bond angles, and intermolecular interactions that govern the crystal packing.
For thiazole derivatives, X-ray crystallography confirms the spatial arrangement of the substituted phenyl and thiazole rings. In a study of a closely related compound, N-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine, the benzene (B151609) and thiazole rings were found to be non-coplanar, exhibiting a significant dihedral angle between their mean planes of 54.18 (8)°. researchgate.net This twisting is a common feature in such bi-aryl systems.
In other thiazole derivatives, the bond lengths within the thiazole ring are consistent with its aromatic character, showing partial double bond character for all bonds. For example, observed C-S bond lengths average 1.724 Å, while C=N and C-N bond lengths are distinct. acs.org The specific arrangement and interactions confirmed by X-ray crystallography are vital for understanding structure-activity relationships. nih.gov
Below is a table summarizing crystallographic data for a representative N-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine, illustrating the type of detailed structural information obtained from X-ray analysis. researchgate.net
| Parameter | Value |
| Chemical Formula | C₉H₆Cl₂N₂S |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 11.2356 (7) |
| b (Å) | 9.4215 (6) |
| c (Å) | 10.3752 (6) |
| β (°) | 108.067 (3) |
| Volume (ų) | 1043.61 (11) |
| Z | 4 |
| Dihedral Angle (A/B) (°) | 53.28 (4) |
| R-factor | 0.029 |
Data sourced from a study on N-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine, a closely related derivative. researchgate.net
Advanced Analytical Techniques for Structural Confirmation and Purity Assessment
Beyond single-crystal X-ray diffraction, a suite of other analytical techniques is essential for confirming the structure of new compounds and, crucially, for determining their purity, which is a critical parameter for any subsequent application. acs.org
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for purity assessment. jptcp.comthermofisher.com It separates components of a mixture based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase. waters.com By monitoring the eluent with a detector (commonly UV-Vis), a chromatogram is produced where the area under the peak for the target compound relative to the total area of all peaks provides a quantitative measure of its purity. waters.com For novel thiazole derivatives, HPLC analysis is routinely performed to ensure the purity of the synthesized compounds, with purities often exceeding 98-99%. jptcp.comrroij.com
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the parent ion, often to within a few parts per million (ppm) of the theoretical value. This precision allows for the unambiguous determination of the elemental formula of a compound. For instance, the HRMS data for 2-(2-(1-(4-(Methylsulfonyl)phenyl)ethylidene)hydrazinyl)-4-(2,4-dichlorophenyl)thiazole was used to confirm its chemical formula, C₁₉H₁₇Cl₂N₃O₂S₂. nih.gov This technique is particularly valuable for distinguishing between compounds with the same nominal mass but different elemental compositions.
Elemental Analysis is a classic method that provides further confirmation of a compound's empirical formula by determining the percentage composition of individual elements (typically carbon, hydrogen, nitrogen, and sulfur). uzh.ch The experimentally determined percentages are compared with the calculated values for the proposed structure. This technique serves as a fundamental check of purity and structural integrity, complementing data from other spectroscopic methods. mdpi.com The structures of newly synthesized thiazole derivatives are often confirmed when the found elemental percentages are within ±0.4% of the calculated values. mdpi.com
The table below presents a summary of the types of data obtained from these advanced analytical techniques for representative thiazole derivatives.
| Technique | Purpose | Example Data/Results |
| HPLC | Purity Determination | Retention Time (RT) and peak purity analysis, e.g., Purity > 99% with a single peak at a specific RT. rroij.com |
| HRMS | Elemental Formula Confirmation | For C₁₈H₁₆N₃O₂FS₂, Calculated [M+H]⁺: 390.0741; Found: 390.0753. nih.gov For a dichlorophenyl derivative, Calculated [M+H]⁺ for C₂₃H₁₆Cl₂N₃S: 436.0442; Found: 436.0420. rsc.org |
| Elemental Analysis | Empirical Formula Validation | For C₁₀H₁₀N₄S₂, Calculated: C, 47.98; H, 4.03; N, 22.38. Found: C, 48.05; H, 3.89; N, 22.24%. mdpi.com |
Computational and Theoretical Investigations of 4 2,4 Dichlorophenyl 1,3 Thiazole and Its Analogs
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Density Functional Theory (DFT) has emerged as a important method for studying the electronic properties of molecular systems. tandfonline.com For thiazole (B1198619) derivatives, DFT calculations provide insights into their reactivity, stability, and potential interaction sites. scispace.comresearchgate.net
Electronic Structure Analysis (HOMO-LUMO Energies)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic and optical properties of a molecule. mdpi.com The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular reactivity and kinetic stability. mdpi.com
Studies on analogs of 4-(2,4-dichlorophenyl)-1,3-thiazole have utilized DFT to calculate these energies. For instance, in a study of thiazole-bearing sulfonamide analogs, the HOMO-LUMO gap was used to characterize the chemical reactivity and kinetic stability of the molecules. mdpi.com A smaller energy gap generally implies higher reactivity. scispace.com For example, in a comparative study of 2-(2,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide and its 3,4-dichloro substituted counterpart, the 2,4-dichloro isomer was found to have a smaller HOMO-LUMO gap (4.89 eV compared to 4.94 eV), suggesting it is chemically more reactive. scispace.com
The distribution of HOMO and LUMO densities also provides valuable information. For many thiazole derivatives, the HOMO is often located on the thiazole ring and associated fragments, indicating its electron-donating capability, while the LUMO is frequently distributed over the phenyl ring system, suggesting its capacity to accept electrons. scispace.com This charge transfer characteristic from the thiazole moiety to the phenyl ring is a significant aspect of their electronic behavior. scispace.com
Table 1: Frontier Orbital Energies and Energy Gaps for Thiazole Analogs
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|---|---|---|
| Analog 1 | -8.36 | -0.46 | 7.91 |
| Analog 2 | 7.92 | ||
| Analog 15 | -8.38 (Highest) | ||
| Analog 21 | -6.62 (Lowest) | ||
| 2-(2,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide | 4.89 | ||
| 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide | 4.94 |
Data compiled from multiple research sources. tandfonline.comscispace.commdpi.com
Molecular Electrostatic Potential Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. nih.gov The MEP map displays regions of negative potential (red and yellow), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. researchgate.net
For thiazole derivatives, MEP analysis helps identify the electron-rich and electron-deficient areas. growingscience.com Typically, the electronegative nitrogen and sulfur atoms in the thiazole ring, as well as any oxygen atoms in substituents, create regions of negative electrostatic potential. These areas are considered potential sites for hydrogen bonding and other intermolecular interactions. researchgate.net Conversely, the hydrogen atoms of the aromatic rings often exhibit a positive electrostatic potential. researchgate.net This information is crucial for understanding how these molecules might interact with biological targets. growingscience.com
Molecular Docking Studies with Biological Macromolecules
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. um.ac.irresearchgate.net This method is extensively used in drug design to understand how a ligand, such as this compound or its analogs, might interact with a protein's binding site. um.ac.irijper.org
Ligand-Protein Interaction Profiling
Molecular docking studies have been employed to investigate the interactions of thiazole derivatives with various protein targets. These studies reveal the specific types of interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that contribute to the binding affinity. um.ac.ir For instance, in a study involving monoamine oxidase B (MAO-B) inhibitors, it was found that van der Waals interactions played a more significant role than electrostatic interactions, indicating that the inhibitors bind to a hydrophobic pocket within the enzyme. um.ac.ir
The analysis of these interactions is critical for rational drug design, as it allows for the modification of the ligand's structure to enhance its binding to the target protein. um.ac.ir For example, the presence of specific substituents on the phenyl ring of thiazole derivatives has been shown to significantly influence their binding affinity and antimicrobial activity. researchgate.net
Prediction of Binding Modes and Affinities
A key outcome of molecular docking is the prediction of the binding mode and the estimation of the binding affinity, often expressed as a binding free energy or a docking score. um.ac.ir A lower binding free energy generally indicates a more stable protein-ligand complex and a higher binding affinity. um.ac.ir
In the context of this compound analogs, docking studies have been used to identify potential drug candidates. For example, a study on MAO-B inhibitors identified 2-(2-cycloheptylidenehydrazinyl)-4-(2,4-dichlorophenyl)-1,3-thiazole as having the lowest binding free energy and, consequently, the highest predicted affinity. um.ac.ir Similarly, docking studies on 2,4-disubstituted thiazoles as antimicrobial agents showed that compounds with nitro and methoxy (B1213986) groups had a greater affinity for the target enzyme, glucosamine-6-phosphate synthase. researchgate.net These predictions often correlate well with experimental biological activities. um.ac.ir
Table 2: Predicted Binding Affinities of Thiazole Derivatives against Various Protein Targets
| Compound/Analog | Target Protein | Predicted Binding Energy (kcal/mol) |
|---|---|---|
| 2-(2-cycloheptylidenehydrazinyl)-4-(2,4-dichlorophenyl)-1,3-thiazole | Monoamine Oxidase B | Lowest among tested compounds |
| N,N'-(4-methyl-1,3-phenylene)bis(1-(2,4-dichlorophenyl)methanimine) | Bovine cytochrome bc1 complex | -6.26 |
| Triazole conjugated 2,4-disubstituted thiazole (Compound 9h) | CDK2 | -8.3 |
Data compiled from multiple research sources. tandfonline.comum.ac.irnih.govresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netderpharmachemica.com This approach is used to predict the activity of new compounds and to understand which structural features are important for their biological effects. ijper.org
For thiazole derivatives, 3D-QSAR studies have been conducted to guide the design of new antimicrobial agents. derpharmachemica.com In these studies, the biological activity data, such as the minimum inhibitory concentration (MIC), is correlated with various molecular descriptors. The resulting QSAR models, if statistically significant, can then be used to predict the activity of newly designed compounds. derpharmachemica.com For instance, QSAR models have highlighted the importance of molecular connectivity indices and Kier's shape index for the antimicrobial activity of certain thiazole derivatives. researchgate.net These models can effectively guide the synthesis of more potent analogs. derpharmachemica.com
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 2-(2-cycloheptylidenehydrazinyl)-4-(2,4-dichlorophenyl)-1,3-thiazole |
| 2-(2,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide |
| 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide |
| N,N'-(4-methyl-1,3-phenylene)bis(1-(2,4-dichlorophenyl)methanimine) |
| N'-[4-(2,4-dichlorophenyl)-3-(4-nitrophenyl)-1,3-thiazol-2(3H)-ylidene]-4-hydroxybenzohydrazide |
| N'-[3-(4-chlorophenyl)-4-(2,4-dichlorophenyl)-1,3-thiazol-2(3H)-ylidene]-4-hydroxybenzohydrazide |
| N'-[4-(2-chloro-4-methylphenyl)-3-(4-fluorophenyl)-1,3-thiazol-2(3H)-ylidene]-4-hydroxybenzohydrazide |
| N'-[4-(2-chloro-4-hydroxyphenyl)-3-(4-nitrophenyl)-1,3-thiazol-2(3H)-ylidene]-4-hydroxybenzohydrazide |
| N'-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-nitrobenzenesulfonohydrazide |
| 4-Chloro-N′-(4-(4-chlorophenyl)thiazol-2-yl)benzenesulfonohydrazide |
| 4-Chloro-N′-(4-(3-nitrophenyl)thiazol-2-yl)benzenesulfonohydrazide |
| 5-(Tert-butyl)-N-(2,4-dichlorophenyl)-1H-1,2,4-triazol-3-amine |
| (Z)-4-bromo-N-(4-butyl-3-(quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide |
| N-(2,6-dichlorophenyl)-4-(2,4-dichlorophenyl)-1,3-thiazol-2-amine |
| 2-{2-[(9H-Fluoren-2-yl)methylidene]hydrazine-1-yl}-1,3-thiazol-4-yl-3,4-dichlorophenyl |
| 2-{2-[(9H-Fluoren-2-yl)methylidene]hydrazine-1-yl}-1,3-thiazol-4-yl-3-nitrophenyl |
| 2-{2-[1-(9H-Fluoren-2-yl)ethylidene]hydrazine-1-yl}-4-(4-methoxyphenyl)-1,3-thiazol |
| 1-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-3-phenylthiourea |
| 1-(3,4-Dichlorophenyl)-4-(((4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio)methyl)-1H-1,2,3-triazole |
| 3-(4-chlorophenyl)-5,6-dihydroimidazo[2,1-b]thiazole |
| 4-(5,6-dihydroimidazo[2,1-b]thiazol-3-yl)phenol |
| 3-(4-Methoxyphenyl)-5,6-dihydroimidazo[2,1-b]thiazole |
| 3-(4-fluorophenyl)-5,6-dihydroimidazo[2,1-b]thiazole |
| (2E) -3-(2, 6-dichlorophenyl) -1-(4-Fluoro) -prop-2-en-1-one |
| 2-(4-fluorophenyl)-5- phenyl-1,3,4-oxadiazole |
| 2-(chloromethyl)-3(4-(4-chlorophenyl)thiazol-2-yl)-3,4-dihydrolin-4-ol |
| 4-(4-Chlorophenyl)-2-(2-(2-((1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl)methoxy)benzylidene)hydrazinyl)-thiazole |
| 2-(2-(2-((1-(4-Chlorophenyl)-1H-1,2,3-triazol-4-yl)-methoxy)benzylidene)hydrazinyl)-4-(4-methoxyphenyl)-thiazole |
Descriptor Generation and Selection for this compound Derivatives
The foundation of any successful QSAR study lies in the meticulous generation and selection of molecular descriptors. These numerical representations of a molecule's physicochemical properties are paramount in establishing a correlation between its structure and biological activity. For derivatives of this compound, a wide array of descriptors are typically calculated, encompassing various categories:
Topological Descriptors: These describe the atomic connectivity within the molecule.
Electronic Descriptors: These relate to the electronic properties of the molecule, such as charge distribution and orbital energies.
Geometric Descriptors: These provide information about the three-dimensional shape and size of the molecule.
Physicochemical Descriptors: These include properties like lipophilicity (LogP) and molar refractivity (MR), which are crucial for pharmacokinetic considerations.
In studies involving thiazole derivatives, researchers have employed a variety of descriptors to build robust QSAR models. For instance, in the analysis of a series of aryl thiazole derivatives, 2D QSAR studies revealed that the T_C_C_4 descriptor, which is related to the carbon-carbon bond count, was a major contributing factor to the observed activity. semanticscholar.org In another study on 2-amino thiazole derivatives, descriptors such as EstateVSA5 (related to the van der Waals surface area), PSA (Polar Surface Area), MoRSEP3 (a 3D-MoRSE descriptor), MATSp5 (a 2D autocorrelation descriptor), and RDFC24 (a radial distribution function descriptor) were found to significantly influence the anticancer potential of the compounds. plos.org
The process of descriptor selection is critical to avoid overfitting and to build a model with good predictive power. Often, a large number of descriptors are initially calculated, and then statistical methods are employed to select the most relevant ones. Techniques like the CfsSubsetEval attribute evaluator combined with the BestFirst search method have been utilized to narrow down the pool of descriptors to a manageable and meaningful set. nih.gov
Model Development and Validation for Activity Prediction
Once a relevant set of descriptors has been selected, the next step is to develop a mathematical model that can quantitatively describe the relationship between these descriptors and the biological activity of the compounds. Several statistical methods are commonly employed for this purpose in the study of this compound and its analogs.
Multiple Linear Regression (MLR) is a widely used technique that establishes a linear relationship between the dependent variable (biological activity) and a set of independent variables (molecular descriptors). nih.govresearchgate.net For example, a 2D QSAR model for a series of thiazole derivatives as 5-lipoxygenase inhibitors was developed using MLR, resulting in a model with a good correlation coefficient. nih.gov
Partial Least Squares (PLS) and Principal Component Regression (PCR) are other regression methods that are particularly useful when the number of descriptors is large or when there is multicollinearity among them. plos.org
Artificial Neural Networks (ANN) represent a more complex, non-linear approach to QSAR modeling. ANNs can capture intricate relationships between molecular structure and activity that may not be apparent with linear methods. nih.gov In a study of thiazole derivatives as PIN1 inhibitors, an ANN model demonstrated superior performance compared to a linear model, with higher correlation coefficients and lower mean squared errors. nih.gov
The developed QSAR models must be rigorously validated to ensure their robustness and predictive ability. This is typically achieved through:
Internal Validation: Techniques like leave-one-out (LOO) cross-validation (q²) are used to assess the internal consistency of the model. semanticscholar.orgufv.br
External Validation: The model's predictive power is evaluated using an external test set of compounds that were not used in the model development. The predictive r² is a key statistic in this context. semanticscholar.orgufv.br
A well-validated QSAR model can then be used to predict the activity of new, unsynthesized derivatives of this compound, thereby guiding the design of more potent compounds.
Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics
Molecular dynamics (MD) simulations provide a powerful tool to investigate the dynamic behavior of this compound derivatives at the atomic level. These simulations can elucidate the conformational stability of the ligand when bound to its biological target and shed light on the key interactions that govern the binding process.
In studies of thiazole derivatives, MD simulations have been employed to:
Assess Complex Stability: By monitoring the root-mean-square deviation (RMSD) of the protein-ligand complex over time, researchers can assess its stability. A stable complex will exhibit relatively small fluctuations in its RMSD. researchgate.net
Analyze Conformational Changes: The root-mean-square fluctuation (RMSF) of individual amino acid residues in the protein can reveal which regions are flexible and which are constrained upon ligand binding. researchgate.net
Characterize Intermolecular Interactions: MD simulations allow for a detailed analysis of the hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the ligand and the protein's active site. researchgate.net
Calculate Binding Free Energies: Techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to estimate the binding free energy of the ligand to the protein, providing a theoretical measure of its binding affinity. researchgate.net
For example, a molecular dynamics study of a thiazole-chalcone hybrid bound to DNA gyrase B confirmed the stable binding of the compound within the active site through analysis of RMSD, RMSF, radius of gyration (RoG), hydrogen bond formation, and solvent accessible surface area (SASA). researchgate.net
Pharmacophore Modeling for Ligand-Based Drug Design
Pharmacophore modeling is a crucial ligand-based drug design technique that focuses on identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. For this compound and its analogs, pharmacophore models can guide the design of new compounds with improved potency and selectivity.
A pharmacophore model typically consists of features such as:
Hydrogen Bond Acceptors (A)
Hydrogen Bond Donors (D)
Hydrophobic Groups (H)
Aromatic Rings (R)
Positively and Negatively Ionizable Centers
These models can be generated based on a set of active ligands (ligand-based pharmacophore) or from the structure of the ligand-binding site of a protein (structure-based pharmacophore). In a study aimed at discovering novel thiazole derivatives as anticancer agents, pharmacophore modeling was used to identify a lead compound, which was then subjected to lead optimization. researchgate.net The essential pharmacophoric features of thiazole derivatives with antifungal activity have been identified as an aromatic nitrogen atom acting as a hydrogen bond acceptor, a hydrophobic phenyl ring with a lipophilic substituent, a second aromatic ring, and a hydrogen bond donor motif. researchgate.net
In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction for Lead Optimization
While high biological activity is a primary goal in drug discovery, a compound's pharmacokinetic properties (ADME) are equally critical for its success as a drug. In silico ADME prediction has become an integral part of the lead optimization process for this compound derivatives, allowing for the early identification of potential liabilities.
Various computational tools and web servers, such as SwissADME and ADMETlab, are used to predict a wide range of ADME properties, including:
Absorption: Parameters like human intestinal absorption (HIA), Caco-2 cell permeability, and P-glycoprotein substrate/inhibitor status are predicted.
Distribution: Predictions include blood-brain barrier (BBB) penetration and plasma protein binding (PPB).
Metabolism: The models can predict which cytochrome P450 (CYP) enzymes are likely to metabolize the compound and whether the compound is a CYP inhibitor. researchgate.net
Excretion: Properties related to the elimination of the compound from the body are assessed.
In a study of thiazole Schiff base derivatives, including an analog of this compound, in silico ADMET prediction studies were performed to validate their oral bioavailability. plos.orgnih.gov These predictions help in prioritizing compounds for synthesis and experimental testing, thereby saving time and resources.
Table of Predicted ADME Properties for a this compound Analog
| Property | Predicted Value | Interpretation |
| Gastrointestinal Absorption | High | Good oral absorption is expected. |
| BBB Permeant | No | The compound is unlikely to cross the blood-brain barrier. |
| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions. |
| Lipinski's Rule of Five | 0 Violations | Good drug-likeness properties. |
This table is illustrative and based on general findings for similar thiazole derivatives. Specific values would need to be calculated for the exact compound.
Pharmacological and Biological Activity Profiling of 4 2,4 Dichlorophenyl 1,3 Thiazole and Its Derivatives
Antimicrobial Activity Studies
Derivatives of 4-(2,4-dichlorophenyl)-1,3-thiazole have been the subject of numerous studies to evaluate their potential as antimicrobial agents. These investigations have revealed a broad spectrum of activity against various pathogenic microorganisms, including bacteria, fungi, and viruses.
The antibacterial potential of this compound derivatives has been demonstrated against both Gram-positive and Gram-negative bacteria. For instance, a series of N,N'-diaryl-1,3-thiazole-2,4-diamines, including a derivative with a 3,4-dichlorophenyl group, showed moderate to good antibacterial activity against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). researchgate.net Similarly, novel thiazole (B1198619) derivatives carrying a 1,3,4-thiadiazole (B1197879) moiety have been synthesized and shown to possess antibacterial properties. nih.gov
In a study involving imidazo[2,1-b]thiazole (B1210989) derivatives, the compound substituted with a 2,4-dichlorophenyl group (3i) was the most active, inhibiting both S. aureus and E. coli. turkjps.org Another investigation into quinoline–thiazole derivatives found that several compounds exhibited significant antibacterial activity against S. aureus and E. coli. acs.org Specifically, compound 4g was found to be more effective than the standard drug chloramphenicol (B1208) against two different strains of E. coli. acs.org
The following table summarizes the antibacterial activity of selected this compound derivatives:
Antibacterial Activity of this compound Derivatives| Compound/Derivative | Bacterial Strain | Activity/Potency | Reference |
|---|---|---|---|
| N4-(3,4-dichlorophenyl)-N2-phenyl-1,3-thiazole-2,4-diamine (3c) | Staphylococcus aureus, Escherichia coli | Moderate to good | researchgate.net |
| Imidazo[2,1-b]thiazole derivative with 2,4-dichlorophenyl (3i) | Staphylococcus aureus, Escherichia coli | Most active in series | turkjps.org |
| Quinoline-thiazole derivative (4g) | Escherichia coli (ATCC 35218 & 25922) | MIC90: 7.81 µg/mL & 3.91 µg/mL | acs.org |
Several derivatives of this compound have shown promising antifungal activity, particularly against Candida species. A study on 1,3-thiazol-2-yl hydrazones found that a derivative, 4-[(1Z)-{2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazin-1-ylidene}methyl]-2,6-dimethoxy-phenol, exhibited a minimal inhibitory concentration (MIC) of 0.5 μg/ml against Cryptococcus neoformans. bioorganica.com.ua Another investigation into new benzimidazole-thiazole derivatives for anticandidal activity was also conducted. mdpi.com
Furthermore, research on [4-(4'-substituted-phenyl)thiazol-2-yl]hydrazine derivatives highlighted their broad-spectrum antifungal activity against various clinical isolates of pathogenic Candida spp. nih.govresearchgate.net The presence of heterocyclic rings on the hydrazone moiety at position C2 of the thiazole was found to be crucial for selective inhibitory activity, especially against Candida albicans and Candida glabrata. nih.govresearchgate.net
The antifungal activity of selected derivatives is presented in the table below:
Antifungal Activity of this compound Derivatives| Compound/Derivative | Fungal Strain | Activity/Potency | Reference |
|---|---|---|---|
| 4-[(1Z)-{2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazin-1-ylidene}methyl]-2,6-dimethoxy-phenol | Cryptococcus neoformans | MIC: 0.5 µg/ml | bioorganica.com.ua |
The antiviral potential of this compound derivatives has also been explored. In a study on arylidenehydrazide derivatives with an imidazo[2,1-b]thiazole moiety, the compound substituted with a 2,4-dichlorophenyl group (3i) was the most active against feline coronavirus (FCoV), with an EC50 of 7.5 µM. turkjps.org Research on novel thiazoles and 1,3-thiazines has also been conducted to evaluate their potency against the rabies virus. tubitak.gov.tr Furthermore, some thiourea (B124793) derivatives of 2-amino-1,3-thiazole have been tested for their antiviral activity against a range of DNA and RNA viruses, including Human Immunodeficiency Virus type 1 (HIV-1). jst.go.jp
The precise mechanisms of antimicrobial action for many this compound derivatives are still under investigation. However, it is suggested that these compounds may act through various pathways. For some thiazole derivatives, the mechanism is thought to involve the disruption of the bacterial cell wall synthesis or the inhibition of key enzymes essential for pathogen survival. For antifungal activity, the presence of electron-withdrawing groups like chlorine is believed to enhance the interaction with cellular targets.
Anticancer/Antiproliferative Activity Investigations
The anticancer properties of this compound and its derivatives have been extensively studied, with many compounds showing significant cytotoxicity against a variety of cancer cell lines in vitro.
A wide range of cancer cell lines has been used to assess the antiproliferative effects of these compounds. For example, novel thiazole derivatives carrying a 1,3,4-thiadiazole moiety have been evaluated for their anticancer activity against the human liver carcinoma cell line (HepG2). nih.govnih.gov In one study, compounds 12d, 12c, 6g, and 18b, which contain the 2,4-dichlorophenyl moiety, exhibited good antitumor activity against HepG2 cells with IC50 values of 0.82, 0.91, 1.06, and 1.25 µM, respectively. nih.gov
Another study on pyrazoline derivatives containing a thiazole moiety tested their activity against the human hepatocellular carcinoma cell line (HepG2). mdpi.com The results indicated that the pyrazoline derivative 11f, which has a fluorine substituent, was the most active. mdpi.com Furthermore, 2-pyridyl 2,3-thiazole derivatives have been shown to induce anti-liver cancer activity both in vitro and in vivo. ufba.br
The cytotoxic activity of selected this compound derivatives against various cancer cell lines is summarized in the table below:
Cytotoxicity of this compound Derivatives Against Cancer Cell Lines| Compound/Derivative | Cancer Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| Thiazole-thiadiazole derivative (12d) | HepG2 (Liver) | 0.82 | nih.gov |
| Thiazole-thiadiazole derivative (12c) | HepG2 (Liver) | 0.91 | nih.gov |
| Thiazole-thiadiazole derivative (6g) | HepG2 (Liver) | 1.06 | nih.gov |
| Thiazole-thiadiazole derivative (18b) | HepG2 (Liver) | 1.25 | nih.gov |
| Pyrazoline derivative (11f) | HepG2 (Liver) | 1.7 | mdpi.com |
| Pyrazoline derivative (11d) | HepG2 (Liver) | 2.98 | mdpi.com |
In addition to liver cancer cells, derivatives have been tested against other cancer types. For instance, some N-(3-(2-acetamidothiazol-4-yl)phenyl)-2,4-dichlorobenzamide derivatives showed moderate antibacterial activity and were also evaluated for their anticancer potential. sioc-journal.cn
Induction of Apoptosis and Cell Cycle Modulation
Derivatives of this compound have been shown to exert anticancer effects by inducing programmed cell death (apoptosis) and interfering with the normal progression of the cell cycle in cancer cells.
Thiazolyl-pyrazoline derivatives incorporating the 2,4-dichlorophenyl moiety have demonstrated significant proapoptotic properties. tandfonline.com For instance, certain thiazolyl-pyrazoline compounds were found to be effective against non-small cell lung cancer cell lines, A549 and H441. tandfonline.com Similarly, a novel 4-(1,3,4-thiadiazole-2-ylthio)pyrimidine derivative was reported to induce apoptosis in HCT116 colorectal cancer cells. farmaceut.org This compound also caused cell cycle arrest in the G2/M phase, thereby halting cell proliferation. farmaceut.org
Further studies on related thiazole derivatives have reinforced these findings. A series of 4-phenyl-2-(pyridyl methylene)hydrazinyl)thiazole derivatives, including compounds with a 3,4-dichlorophenyl group, were shown to induce apoptosis. acs.org Mechanistic studies involving mitochondrial membrane potential assays and caspase-3 activation confirmed the involvement of mitochondrial pathways in the apoptotic process. acs.org Another related compound, 2-(4-fluorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole (FABT), a 2-amino-1,3,4-thiadiazole (B1665364) derivative, was found to induce cell cycle arrest at the G0/G1 phase in A549 lung carcinoma cells, which was associated with an enhanced expression of the cell cycle inhibitor p27/Kip1. nih.gov
Table 1: Effect of Thiazole Derivatives on Apoptosis and Cell Cycle
| Compound Class | Cell Line | Effect | Reference |
|---|---|---|---|
| Thiazolyl-pyrazoline derivatives | A549, H441 | Proapoptotic | tandfonline.com |
| 4-(1,3,4-thiadiazole-2-ylthio)pyrimidine derivative | HCT116 | Induces apoptosis, G2/M phase arrest | farmaceut.org |
| 4-phenyl-2-(pyridyl methylene)hydrazinyl)thiazole derivatives | - | Induces apoptosis via mitochondrial pathway | acs.org |
| 2-(4-fluorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole (FABT) | A549 | G0/G1 phase arrest, increased p27/Kip1 | nih.gov |
Inhibition of Cancer-Related Enzymes and Signaling Pathways (e.g., Kinases, EGFR/VEGFR-2)
A key mechanism underlying the anticancer potential of this compound derivatives is their ability to inhibit crucial enzymes and signaling pathways that drive cancer progression. Notably, these compounds have been identified as potent inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).
A series of thiazolyl-pyrazoline compounds, specifically 4-(aryl)-2-(3-(2,4-dichlorophenyl)-5-(4-aryl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles, were designed as dual inhibitors of EGFR and VEGFR-2. tandfonline.com Two compounds from this series, 10b and 10d , displayed potent inhibitory activity against both EGFR-tyrosine kinase (EGFR-TK) and VEGFR-2. tandfonline.com Their efficacy highlights the potential of this scaffold for targeted cancer therapy. tandfonline.com
The MEK/ERK signaling pathway, a critical downstream effector of EGFR, has also been identified as a target. A 4-(1,3,4-thiadiazole-2-ylthio)pyrimidine derivative was shown to inhibit the activation of the MEK/ERK pathway in HCT116 cells, an effect comparable to the known MEK inhibitor U0126. farmaceut.org Similarly, the 2-amino-1,3,4-thiadiazole derivative FABT was found to inhibit the activation of the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway in A549 cells. nih.gov
Table 2: Inhibition of Cancer-Related Kinases by Thiazole Derivatives
| Compound | Target Kinase | IC₅₀ (nM) | Cell Line | Reference |
|---|---|---|---|---|
| 10b (a thiazolyl-pyrazoline) | EGFR-TK | 40.7 ± 1.0 | - | tandfonline.com |
| VEGFR-2 | 78.4 ± 1.5 | - | tandfonline.com | |
| 10d (a thiazolyl-pyrazoline) | EGFR-TK | 32.5 ± 2.2 | - | tandfonline.com |
| VEGFR-2 | 43.0 ± 2.4 | - | tandfonline.com | |
| FABT | ERK1/2 | - | A549 | nih.gov |
| 4-(1,3,4-thiadiazole-2-ylthio)pyrimidine derivative | MEK/ERK | - | HCT116 | farmaceut.org |
Anti-Angiogenic and Anti-Metastatic Potential
The process of angiogenesis (the formation of new blood vessels) and metastasis (the spread of cancer cells) are critical for tumor growth and invasion. Derivatives of this compound have shown promise in inhibiting these processes.
The inhibition of VEGFR-2, a key regulator of angiogenesis, by thiazolyl-pyrazoline derivatives suggests a direct anti-angiogenic mechanism. tandfonline.com Furthermore, other thiazole derivatives have been investigated for their ability to inhibit matrix metalloproteinases (MMPs), a family of enzymes that degrade the extracellular matrix, facilitating tumor invasion and metastasis. acs.orgnih.gov For example, certain 4-phenyl-2-(pyridyl methylene)hydrazinyl)thiazole derivatives, including those with a 3,4-dichlorophenyl substituent, were effective inhibitors of MMP-9. acs.org This inhibition is a key indicator of anti-metastatic potential. acs.orgnih.gov
Anti-inflammatory and Immunomodulatory Effects
Thiazole derivatives, including those related to this compound, possess significant anti-inflammatory and immunomodulatory properties. nih.govnih.govbohrium.comresearchgate.net These compounds can modulate the body's immune response and reduce inflammation, which is implicated in various chronic diseases. bohrium.comgoogle.com The thiazole scaffold is a core component of several anti-inflammatory agents. frontiersin.org
Inhibition of Inflammatory Mediators (e.g., COX, LOX, Cytokines)
A primary mechanism of the anti-inflammatory action of these compounds is the inhibition of key enzymes and mediators involved in the inflammatory cascade. Cyclooxygenase (COX) and lipoxygenase (LOX) are crucial enzymes in the synthesis of prostaglandins (B1171923) and leukotrienes, respectively, which are potent inflammatory mediators.
Derivatives of 4-benzyl-1,3-thiazole have been developed as dual inhibitors of COX and LOX. nih.gov Similarly, newly synthesized 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives proved to be potent inhibitors of both COX-1/COX-2 and 5-LOX pathways. frontiersin.org
Furthermore, imidazo[2,1-b]thiazole derivatives have been shown to inhibit the production of other inflammatory mediators. bohrium.com Studies on 3-fluorophenyl pyrimidinylimidazo[2,1-b]thiazole derivatives demonstrated their ability to inhibit the release of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). bohrium.com These compounds also suppressed the over-expression of inducible nitric oxide synthase (iNOS) and COX enzymes, as well as reducing the levels of inflammatory cytokines. bohrium.com
Table 3: Inhibition of Inflammatory Mediators by Thiazole Derivatives
| Compound Class | Target | Effect | Reference |
|---|---|---|---|
| 4-Benzyl-1,3-thiazole derivatives | COX/LOX | Dual inhibition | nih.gov |
| 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives | COX-1, COX-2, 5-LOX | Potent inhibition | frontiersin.org |
| 3-fluorophenyl pyrimidinylimidazo[2,1-b]thiazole derivatives | NO, PGE2, iNOS, COX, Cytokines | Inhibition of production/expression | bohrium.com |
Modulation of Inflammatory Signaling Pathways
Beyond direct inhibition of inflammatory mediators, thiazole derivatives can also modulate the intracellular signaling pathways that regulate the inflammatory response. The p38 MAP kinase pathway is a key signaling cascade that controls the production of pro-inflammatory cytokines. bohrium.com
A study on 3-fluorophenyl pyrimidinylimidazo[2,1-b]thiazole derivatives identified them as significant inhibitors of p38α kinase. bohrium.com Compound 24g from this series, which features a p-Cl benzene (B151609) sulfonamide and a propyl linker, was particularly potent, with a sub-micromolar IC50 value against p38α. bohrium.com This inhibition of a key upstream kinase explains the broad anti-inflammatory effects observed, including the downstream reduction in cytokine production. bohrium.com
Antioxidant Activity Assessment
Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), is linked to various pathologies, including inflammation and cancer. Many thiazole derivatives have been evaluated for their antioxidant capacity, demonstrating their ability to scavenge free radicals and reduce oxidative damage. nih.govnih.govbohrium.com
The antioxidant potential of thiazole derivatives has been assessed using various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, ferric reducing antioxidant power (FRAP) test, and thiobarbituric acid reactive substances (TBARS) test. growingscience.comnih.gov
A study on 3-aryl-5,6-dihydroimidazo[2,1-b] growingscience.comtandfonline.comthiazoles showed they could inhibit 60–97% of DPPH radicals. growingscience.com Notably, the analysis of the structure-activity relationship indicated a positive effect of substituents at the 4-position of the aromatic nucleus, including the 2,4-dichloro derivative, on the antioxidant activity. growingscience.com Another study on thiazolidinone derivatives of 1,3-thiazole also reported significant antioxidant activity in DPPH and TBARS assays. nih.gov For example, compound 1 in the study, a 1,3-thiazole-based compound, showed 15.62% DPPH scavenging and 62.11% inhibition of lipid peroxidation (LPO) in the TBARS test. nih.gov The chemical modification of ibuprofen (B1674241) into thiazolidine-4-one derivatives also led to an increased antioxidant potential. researchgate.net
Table 4: Antioxidant Activity of Thiazole Derivatives
| Compound Class/Derivative | Assay | Result | Reference |
|---|---|---|---|
| 3-Aryl-5,6-dihydroimidazo[2,1-b] growingscience.comtandfonline.comthiazoles (including 2,4-dichloro derivative) | DPPH | 60-97% inhibition | growingscience.com |
| Thiazolidinone derivative 1 | DPPH | 15.62% scavenging | nih.gov |
| TBARS | 62.11% LPO inhibition | nih.gov | |
| Thiazolidinone derivative 4 | DPPH | 33.98% scavenging | nih.gov |
| 4-(2,4-Difluorophenyl)-2-(2-((5-methylthiophenyl-2-yl)methylene)hydrazinyl)thiazole | DPPH | IC₅₀ = 25.14 ± 0.003 µM | tandfonline.com |
Free Radical Scavenging Capabilities
The antioxidant potential of this compound derivatives has been a subject of investigation. Free radicals and other reactive oxygen species (ROS) are implicated in a variety of chronic diseases. nih.gov The ability of chemical compounds to scavenge these harmful species is a key indicator of their antioxidant activity.
Derivatives of 4-aryl-2-[(2E)-2-{[5-(4-chlorophenyl)furan-2-yl]methylidene}hydrazinyl]- tandfonline.comnih.gov-thiazole, including the 4-(2,4-dichlorophenyl) analogue, have been synthesized and evaluated for their antioxidant properties. derpharmachemica.com For instance, the compound 4-(2,4-Dichlorophenyl)-2-[(2E)-2-{[5-(4-chlorophenyl)furan-2-yl]methylidene}hydrazinyl]- tandfonline.comnih.gov-thiazole was synthesized and characterized. derpharmachemica.com In a broader context, studies on similar thiazole derivatives have shown significant free radical scavenging activity. For example, in a series of thiazole-Schiff base derivatives containing a fluorene (B118485) moiety, one compound exhibited antioxidant capability four times higher than the standard ascorbic acid. nih.gov Another study on 4-aryl-2-[(2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl]-1,3-thiazoles and related compounds also highlighted their potential as antioxidant agents. derpharmachemica.com
The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method used to evaluate this activity. In one study, while not specifically mentioning the 2,4-dichloro derivative, related thiazole compounds showed promising results. For example, compounds 2d and 2g in a series of new thiazole derivatives were identified as potent antioxidant agents with IC50 values of 29.12 ± 0.008 μM and 25.14 ± 0.003 μM, respectively, which were comparable to gallic acid (IC50 = 29.48 ± 0.014 µM). tandfonline.com
Modulation of Endogenous Antioxidant Systems
Beyond direct free radical scavenging, some compounds can exert their antioxidant effects by modulating endogenous antioxidant enzyme systems. These systems are the body's natural defense against oxidative stress.
Research on a hybrid small molecule, SA-2, which possesses both nitric oxide-donating and antioxidant properties, demonstrated the ability to modulate antioxidant enzymes in human trabecular meshwork cells. nih.gov Treatment with SA-2 led to an elevation of total antioxidant enzymes, catalase (CAT), and glutathione (B108866) peroxidase (GPx) in cells under oxidative stress. nih.gov While this study did not directly involve this compound, it highlights a potential mechanism by which thiazole-related compounds could confer protection against oxidative damage. This modulation of mitochondrial metabolic parameters and antioxidant enzymes is a promising area for therapeutic intervention in diseases associated with oxidative stress. nih.gov
Other Noteworthy Biological Activities
Derivatives of this compound have been explored for a variety of other biological activities, demonstrating the versatility of this chemical scaffold.
Antiparasitic Activity
Thiazole derivatives have shown potential as antiparasitic agents. For instance, a series of 4-(4-chlorophenyl)thiazole compounds were evaluated for their leishmanicidal and trypanocidal activities. scielo.br These compounds displayed IC50 values ranging from 19.86 to 200 µM against the promastigote form of Leishmania and from 1.67 to 100 µM against the trypomastigote form of Trypanosoma cruzi. scielo.br This suggests that the thiazole core, including those with dichlorophenyl substitutions, could be a promising starting point for the development of new antiparasitic drugs.
Neuroprotective Activity
The neuroprotective potential of thiazole derivatives is another area of active research. nih.gov One study on a 2-amino-1,3,4-thiadiazole derivative, 4BrABT, showed that it was not toxic to neurons, astrocytes, and oligodendrocytes and even exhibited protective effects in neuronal cultures under neurotoxic conditions. nih.gov While not a direct derivative of this compound, this finding points to the potential of related heterocyclic structures in neuroprotection.
Enzyme Inhibition
The ability of this compound and its derivatives to inhibit specific enzymes is a significant aspect of their pharmacological profile.
Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are key enzymes in the breakdown of the neurotransmitter acetylcholine. Their inhibition is a primary strategy in the management of Alzheimer's disease. nih.govresearchgate.net
Several studies have synthesized and evaluated thiazole derivatives as cholinesterase inhibitors. In one study, a series of new thiazole derivatives were synthesized, and their inhibitory effects on AChE and BuChE were assessed. tandfonline.com The results indicated that the compounds generally exhibited weak inhibitory activity against both enzymes, with a slightly higher efficacy against AChE. tandfonline.com For example, compound 2e in this series showed the highest AChE inhibition at 27.73 ± 0.008 μM. tandfonline.com Another study also reported low levels of AChE and BuChE inhibition for their synthesized thiazole derivatives. researchgate.netdergipark.org.tr
Conversely, other research has identified more potent cholinesterase inhibitors among thiazole derivatives. A series of benzimidazole-based thiazoles showed good inhibitory potential, with IC50 values ranging from 0.10 ± 0.05 to 11.10 ± 0.30 µM for AChE and 0.20 ± 0.050 µM to 14.20 ± 0.10 µM for BuChE. nih.gov Notably, a derivative with di-chloro groups at the meta- and para-positions of the phenyl rings was the most effective inhibitor of both enzymes. nih.gov
A series of thiazole-piperazine hybrids were also synthesized, with some compounds showing significant inhibitory activity against AChE, although none were significantly active against BuChE. nih.gov
Beyond cholinesterases, derivatives of this compound have been investigated as inhibitors of other enzymes.
Carbonic Anhydrase Inhibition: A study focused on the synthesis of thiazole-methylsulfonyl derivatives, including 2-(2-(1-(4-(Methylsulfonyl)phenyl)ethylidene)hydrazinyl)-4-(2,4-dichlorophenyl)thiazole, and evaluated their inhibitory activity against human carbonic anhydrase (hCA) isoforms I and II. nih.gov The results indicated that these compounds were effective inhibitors of both hCA I and hCA II. nih.gov
c-Met Kinase Inhibition: In the realm of cancer research, thiazole carboxamide derivatives have been designed and synthesized as potential inhibitors of c-Met kinase, a target in cancer therapy. nih.gov One of the synthesized compounds, 51am , emerged as a potent inhibitor in both biochemical and cellular assays, also showing activity against several c-Met mutants. nih.gov
Other Enzyme Targets: The thiazole scaffold has been identified as a privileged structure in drug discovery due to its ability to interact with a variety of biological targets. nih.gov Research has explored thiazole derivatives as inhibitors of enzymes such as monoamine oxidase (MAO) and heparanase. tubitak.gov.trnih.gov Kinetic studies on some of these inhibitors have provided insights into their mechanism of action. For instance, findings on certain cholinesterase inhibitors indicated a mixed inhibition mechanism. nih.gov
Interactive Data Table: Cholinesterase Inhibition by Thiazole Derivatives
| Compound Series | Target Enzyme | Range of IC50 Values (µM) or % Inhibition |
| Thiazole derivatives (2a-k) tandfonline.com | AChE | % Inhibition up to 27.73 ± 0.008 |
| Thiazole derivatives (2a-k) tandfonline.com | BuChE | Weak inhibition |
| Thiazole derivatives (2a-g) dergipark.org.tr | AChE | % Inhibition up to 20.32 ± 0.005 |
| Thiazole derivatives (2a-g) dergipark.org.tr | BuChE | % Inhibition up to 32.54 ± 0.021 |
| Benzimidazole-based thiazoles (1-24) nih.gov | AChE | 0.10 ± 0.05 to 11.10 ± 0.30 |
| Benzimidazole-based thiazoles (1-24) nih.gov | BuChE | 0.20 ± 0.050 to 14.20 ± 0.10 |
Mechanistic Elucidation and Molecular Target Identification of 4 2,4 Dichlorophenyl 1,3 Thiazole
Cellular Mechanism of Action Studies (in vitro)
In vitro studies are fundamental to understanding the cellular and molecular interactions of a compound. By utilizing advanced techniques such as transcriptomics, proteomics, and metabolomics, researchers can build a comprehensive picture of how a compound like 4-(2,4-dichlorophenyl)-1,3-thiazole affects cellular processes.
Transcriptomics involves the study of the complete set of RNA transcripts produced by the genome of a cell at a specific time. By analyzing changes in gene expression following treatment with a compound, scientists can infer which cellular pathways are being modulated. While specific transcriptomic data for this compound is not widely available in the public domain, the general methodology provides a powerful tool for hypothesis generation. For instance, gene expression profiling of cells treated with novel compounds can reveal upregulation or downregulation of genes involved in processes such as cell cycle, apoptosis, and inflammation, thereby offering clues to the compound's mechanism of action. High-throughput transcriptomics (HTTr) is a key new approach methodology (NAM) for screening chemicals and profiling their effects in vitro nih.gov.
Proteomics, the large-scale study of proteins, is a critical tool for identifying the direct molecular targets of a drug. Techniques like chemical proteomics can identify drug-protein interactions within a complex cellular environment elifesciences.orgmdpi.com. For example, a study on a structurally related thiadiazole derivative used label-free proteomic analysis to identify protein targets. This approach can reveal changes in protein abundance or post-translational modifications that occur in response to compound treatment, thus pinpointing the specific proteins with which the compound interacts nih.gov. While specific proteomic studies on this compound are limited, this methodology remains a key strategy for elucidating its molecular targets.
Identification of Specific Molecular Targets
Identifying the specific molecular targets of a compound is a key step in drug discovery and development. For the this compound scaffold, research has suggested potential interactions with several important classes of proteins.
The thiazole (B1198619) nucleus is a common feature in many compounds designed as protein kinase inhibitors. iscience.in Protein kinases are crucial regulators of a wide array of cellular processes, and their dysregulation is implicated in many diseases, including cancer. Derivatives of thiazole have been investigated as inhibitors of various protein kinases, including:
Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase: Some thiazole derivatives have been studied for their ability to inhibit EGFR, which can block cancer cell growth pathways. mdpi.com
Cyclin-Dependent Kinase 2 (CDK2): Molecular docking studies have suggested that certain 2,4-disubstituted thiazole derivatives could act as potential inhibitors of CDK2, a key regulator of the cell cycle. researchgate.net
c-Jun N-Terminal Kinase (JNK): The triazole series, which shares structural similarities with thiazoles, has been explored for JNK inhibitors. nih.gov
The following table summarizes some protein kinases targeted by thiazole derivatives.
| Kinase Target | Thiazole Derivative Class | Potential Effect |
| EGFR | Pyridine-bearing 1,3-thiazoles | Anticancer |
| CDK2 | Triazole-conjugated 2,4-disubstituted thiazoles | Anticancer |
| JNK | Triazole-based compounds | Anti-inflammatory |
In addition to enzymes like protein kinases, cell surface and nuclear receptors are also important drug targets.
Estrogen Receptor-α (ER-α): The estrogen receptor is a key target in the treatment of hormone-responsive cancers. In silico studies have explored the potential for various heterocyclic scaffolds, including thiazoles, to bind to ER-α. nih.govrjsocmed.com Molecular docking studies have been used to predict the binding affinity of thiazole derivatives to the ER-α protein target. rjsocmed.com
AMPA Receptors: α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors are critical for fast excitatory synaptic transmission in the central nervous system. mdpi.com Some thiazole derivatives have been investigated as modulators of AMPA receptor activity, suggesting a potential role in treating neurological disorders. mdpi.comgoogle.com
The table below outlines receptor targets that have been investigated for interaction with thiazole-containing compounds.
| Receptor Target | Thiazole Derivative Class | Potential Effect |
| ER-α | 4-Phenyl thiazol-2-amine derivatives | Anti-breast cancer |
| AMPA Receptors | Thiazole carboxamides | Neuromodulation |
Enzymes (e.g., CYP51, Serine Protease, Cholinesterases)
The this compound scaffold and its derivatives have been investigated for their inhibitory activity against several key enzymes implicated in various diseases. The nature and position of substituents on the thiazole and dichlorophenyl rings play a crucial role in determining the potency and selectivity of these compounds as enzyme inhibitors.
CYP51 (Sterol 14α-demethylase): This enzyme is a critical component in the ergosterol (B1671047) biosynthesis pathway in fungi, making it a major target for antifungal agents. nih.gov Azole-based drugs, particularly triazoles like fluconazole, are well-known CYP51 inhibitors. nih.govrsc.org Research into novel antifungal agents has explored derivatives that incorporate a dichlorophenyl group to enhance lipophilicity, which can improve uptake across the fungal cell wall. rsc.org For instance, 1,2,4-triazole (B32235) derivatives featuring a 2,4-dichlorobenzene moiety have been designed and synthesized to target Candida albicans CYP51 (CaCYP51). nih.govrsc.org These compounds aim to bind within the enzyme's access channel, with the triazole moiety coordinating with the heme iron, a mechanism characteristic of type II inhibitors. nih.govrsc.org
Cholinesterases (AChE and BuChE): Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are key enzymes in the breakdown of the neurotransmitter acetylcholine. Their inhibition is a primary strategy for the symptomatic treatment of Alzheimer's disease. Several studies have reported the synthesis and evaluation of thiazole derivatives as cholinesterase inhibitors. tandfonline.comdergipark.org.trtandfonline.com Derivatives incorporating the this compound core have shown notable inhibitory activity. For example, a series of thiazole-hydrazone derivatives was designed, and compounds with a 3,4-dichlorophenyl nih.gov or a 2,4-dichlorophenyl group at the 4-position of the thiazole ring were evaluated for their potential to inhibit these enzymes. tandfonline.com The specific substitutions on the hydrazone moiety were found to significantly influence the inhibitory potency against both AChE and BuChE.
Other Enzymes: The thiazole scaffold is a versatile building block found in inhibitors of various other enzymes. nih.gov For example, fragment-sized thiazoles have been identified as hits in screening campaigns against enzymes like 3C-like protease (3CLpro) from SARS-CoV-2, a cysteine protease crucial for viral replication. nih.gov While distinct from serine proteases, this highlights the broader potential of the thiazole core to interact with protease active sites. The reactivity of the thiazole ring, particularly with substituents like halogens or amines, can be crucial for binding to catalytic residues such as cysteine. nih.gov
| Compound Derivative Structure | Target Enzyme | Key Findings | Reference |
|---|---|---|---|
| Thiazole-hydrazone derivative with 4-(2,4-dichlorophenyl) group | AChE & BuChE | Showed inhibitory activity; potency influenced by other substituents. | tandfonline.com |
| Benzimidazole-based thiazole derivative with 4-(3,4-dichlorophenyl) group | AChE & BuChE | Identified as a multipotent cholinesterase inhibitor. | nih.gov |
| 1,2,4-Triazole derivative with 2,4-dichlorobenzene group | Candida albicans CYP51 | Designed to enhance lipophilicity and target the enzyme's active site. | nih.govrsc.org |
DNA/RNA Interactions
Beyond direct enzyme inhibition, another mechanism through which this compound derivatives may exert their biological effects is through interaction with nucleic acids. This can occur via intercalation, groove binding, or covalent modification, potentially leading to the inhibition of DNA replication and transcription processes.
Research has suggested that the planar geometry of certain thiazole derivatives facilitates their intercalation into the DNA double helix. For example, 2-(4-Chloro-3-nitrophenyl)-4-(4-chlorophenyl)-1,3-thiazole was noted for its planar molecular geometry, a feature that may enable it to stack between DNA base pairs. This mode of action is often associated with cytotoxic effects against cancer cells.
More direct evidence comes from studies on hybrid molecules. A series of diaminotriazine-thiazole derivatives, including a compound with a 4-(3,4-dichlorophenyl)-1,3-thiazole (B2565069) moiety, was investigated for its biological activities. nih.govresearchgate.net Spectroscopic studies using UV-Vis indicated that these compounds tend to interact with calf thymus DNA (ctDNA) through an intercalative binding mode. nih.govresearchgate.net Further molecular docking studies suggested that DNA topoisomerase I and II could be the specific molecular targets for their anticancer activity, as these enzymes are crucial for managing DNA topology during replication. researchgate.net The inhibition of topoisomerases by small molecules often involves the stabilization of a transient DNA-enzyme complex, leading to double-strand breaks and apoptosis.
Structure-Activity Relationship (SAR) Studies for Biological Optimization
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. ijper.orgnih.gov For the this compound scaffold, extensive SAR studies have been conducted to optimize its properties for various therapeutic targets, including antimicrobial, anticancer, and anti-inflammatory applications. ontosight.aiontosight.airesearchgate.net These studies typically involve synthesizing a library of analogs by modifying substituents at different positions of the thiazole and phenyl rings and evaluating their biological effects.
The thiazole ring itself is considered a "privileged scaffold" due to its presence in numerous biologically active compounds and FDA-approved drugs. nih.govresearchgate.netfabad.org.tr Its aromatic nature and the presence of heteroatoms allow for diverse interactions with biological targets. fabad.org.tr SAR studies on thiazole derivatives have revealed that the biological activity is highly dependent on the nature, size, and electronic properties of the groups attached to the core structure. nih.govresearchgate.net
Influence of Substituent Nature and Position on Activity
The biological activity of derivatives of this compound is profoundly affected by the type and placement of chemical groups on both the phenyl and thiazole rings.
Substituents on the Phenyl Ring: The 2,4-dichloro substitution pattern is a key feature that often enhances biological activity. Electron-withdrawing groups (EWGs) like chlorine on the phenyl ring are frequently associated with increased potency.
Anticancer Activity: In studies of antitumor agents, the presence of a chlorine group at the 2, 4, or para-position of the aryl moiety attached to the thiazole ring was found to increase cytotoxic activity. d-nb.info Specifically, the 2,4-dichloro substitution has been linked to potent cytotoxicity in cancer cell lines. acs.org
Antimicrobial Activity: For antimicrobial agents, EWGs on the phenyl ring can enhance the electrophilicity of the thiazole scaffold, potentially increasing its reactivity towards nucleophilic residues in bacterial enzyme active sites.
Cholinesterase Inhibition: In the development of cholinesterase inhibitors, analogs with 2,4-dichloro and 3,4-dichloro substitutions on the phenyl ring at the C4 position of the thiazole have been synthesized and tested, showing that this substitution pattern is compatible with potent activity. tandfonline.comnih.gov
Substituents on the Thiazole Ring: Modifications at other positions of the thiazole ring are also critical for optimizing activity.
Position 2: This position is a common site for modification. Attaching different moieties, such as hydrazones, amines, or other heterocyclic systems, can drastically alter the compound's biological profile. tandfonline.comijper.org For instance, in a series of cholinesterase inhibitors, a hydrazone linkage at the 2-position of the 4-(2,4-dichlorophenyl)thiazole core served as a linker to various aldehydes, with the nature of the aldehyde component fine-tuning the inhibitory potency. tandfonline.com
Position 5: Substitution at the 5-position of the thiazole ring has also been explored, though less commonly for the 4-(2,4-dichlorophenyl) scaffold specifically.
| Scaffold/Derivative | Substituent Modification | Effect on Biological Activity | Reference |
|---|---|---|---|
| Aryl-thiazole | Electron-withdrawing groups (e.g., Cl) on the aryl ring | Increased anticancer and antimicrobial activity. | d-nb.info |
| 4-Aryl-thiazole | Para-halogen substitution on the aryl ring | Important for anticonvulsant activity. | mdpi.com |
| 4-(Dichlorophenyl)thiazole-2-hydrazone | Varying aldehyde moieties on the hydrazone | Modulates cholinesterase inhibition potency. | tandfonline.com |
| 2-Bromo-4-(3,4-dichlorophenyl)thiazole (B1445547) | Replacing 3,4-dichlorophenyl with 4-methoxyphenyl | Reduced activity due to decreased lipophilicity. |
Conformational Analysis and its Impact on Biological Response
The three-dimensional arrangement of a molecule (its conformation) is critical for its interaction with a biological target. For this compound and its derivatives, the relative orientation of the dichlorophenyl ring and the thiazole ring is a key conformational feature.
Crystallographic studies of related compounds provide valuable insights. For example, the crystal structure of N-(2,4-dichlorophenyl)-1,3-thiazol-2-amine, which is structurally similar to the core compound, reveals a significant dihedral angle of 53.28° between the mean planes of the dichlorobenzene and thiazole rings. nih.gov This non-planar conformation suggests that the two rings are twisted relative to each other. Such a twisted conformation can influence how the molecule fits into a binding pocket, affecting its affinity and selectivity.
Conversely, in some contexts, a more planar conformation is believed to be advantageous. The planarity of certain 2,4-disubstituted thiazoles has been suggested to facilitate DNA intercalation, a potential mechanism for anticancer activity. The steric bulk of the substituents can also impact the molecule's conformation. For instance, the 3,4-dichlorophenyl group in 2-bromo-4-(3,4-dichlorophenyl)thiazole is thought to hinder rotational freedom around the bond connecting the phenyl and thiazole rings compared to smaller substituents.
Computational methods, such as Density Functional Theory (DFT), have been used to analyze the molecular geometry and vibrational frequencies of related structures like 2-(2,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide. researchgate.net These analyses help in understanding the stable conformations of the molecule and how its electronic properties are distributed, which are essential factors for predicting biological interactions.
Fragment-Based Approaches in SAR Derivation
Fragment-Based Drug Discovery (FBDD) is a modern strategy for identifying lead compounds. It involves screening small, low-complexity molecules ("fragments") for weak binding to a biological target. These initial hits are then optimized and grown into more potent, drug-like molecules. The thiazole scaffold is well-suited for FBDD due to its relatively small size and its frequent appearance as a core structure in biologically active compounds. nih.gov
Thiazoles have emerged as hits in several fragment screening campaigns. nih.gov However, their use requires caution, as certain derivatives, particularly 2-aminothiazoles, are known to be "frequent hitters" or promiscuous inhibitors that can show non-specific activity through various mechanisms, including redox activity or covalent modification of the target protein. nih.gov
A systematic study of a library of 49 fragment-sized thiazoles and thiadiazoles profiled them against various enzymes and in reactivity assays. nih.gov The study concluded that while thiazole fragments are valuable starting points, any hits identified in a screening campaign must be carefully validated to ensure they have a specific, on-target mechanism of action and are not simply reactive compounds. nih.gov The integration of fragment-based design with other computational techniques like virtual screening has also been successfully applied to related heterocyclic scaffolds, such as thiazolidine-2,4-diones, to identify novel therapeutic agents. nih.gov This approach allows for the efficient exploration of chemical space and the design of compounds with improved binding affinity and specificity. nih.gov
Pre Clinical Efficacy and Pharmacokinetic Evaluation of 4 2,4 Dichlorophenyl 1,3 Thiazole Derivatives
In Vitro Efficacy Validation and Comparative Studies
The initial screening of 4-(2,4-dichlorophenyl)-1,3-thiazole derivatives involves assessing their biological activity in controlled laboratory settings. These in vitro assays are crucial for identifying promising candidates and understanding their mechanism of action at a cellular and molecular level.
Antimicrobial Activity: Derivatives of this class have demonstrated notable antimicrobial properties. For instance, a study on 3-(2,4-dichlorophenyl)- ijpras.comfrontiersin.orgijpsr.comtriazolo[3,4-b] ijpras.comijpsr.compharmalegacy.comthiadiazole derivatives revealed significant inhibitory activity against various plant pathogens. nih.gov Compound X7 from this series showed high efficacy against Xanthomonas oryzae pv. oryzae (Xoo), with a half-maximal effective concentration (EC50) value of 27.47 µg/mL. This was superior to conventional agents like thiazole (B1198619) zinc (41.55 µg/mL) and thiodiazole copper (53.39 µg/mL). nih.gov
In the realm of antifungal research, new derivatives based on [2-amino-4-(4-chlorophenyl) 1,3-thiazole] have shown distinguished activity against Candida albicans and Candida glabrata. researchgate.net Similarly, a series of 2-hydrazinyl-4-phenyl-1,3-thiazole derivatives, particularly those with a lipophilic substituent at the C4 position, exhibited promising anti-Candida activity, with Minimum Inhibitory Concentration (MIC) values as low as 3.9 µg/mL against C. albicans, which was four times lower than the reference drug fluconazole. nih.gov
Anticancer Activity: The cytotoxic potential of thiazole derivatives has been evaluated against a range of human cancer cell lines. A novel spiro-acenaphthylene tethered- ijpras.comijpsr.compharmalegacy.com-thiadiazole derivative demonstrated considerable efficacy against renal (RXF393), colon (HT29), and melanoma (LOX IMVI) cancer cell lines, with IC50 values of 7.01 µM, 24.3 µM, and 9.55 µM, respectively. mdpi.com Another study on 2-(2,4-dihydroxyphenyl)thieno-1,3-thiazin-4-ones showed that these compounds inhibited the proliferation of lung cancer (A549), colon cancer (HT-29), and glioma (C6) cells in a concentration-dependent manner. nih.gov
Anti-inflammatory Activity: The anti-inflammatory potential of thiazole derivatives has been assessed through their ability to inhibit key enzymes in the inflammatory cascade. In one study, certain thiazole derivatives proved to be potent inhibitors of the COX-2 enzyme, with IC50 values ranging from 0.76 to 9.01 µM, comparing favorably to the standard drug celecoxib (B62257) (IC50 0.05 µM). frontiersin.org Some of these compounds also showed inhibitory activity against the 5-LOX enzyme. frontiersin.org
| Compound Class | Activity Type | Target | Metric | Result | Reference Compound | Reference Result | Source |
|---|---|---|---|---|---|---|---|
| 3-(2,4-dichlorophenyl)- ijpras.comfrontiersin.orgijpsr.comtriazolo[3,4-b] ijpras.comijpsr.compharmalegacy.comthiadiazole derivative (X7) | Antibacterial | Xanthomonas oryzae pv. oryzae | EC50 | 27.47 µg/mL | Thiazole zinc | 41.55 µg/mL | nih.gov |
| 2-Hydrazinyl-4-phenyl-1,3-thiazole derivative | Antifungal | Candida albicans | MIC | 3.9 µg/mL | Fluconazole | 15.62 µg/mL | nih.gov |
| [2-amino-4-(4-chlorophenyl) 1,3-thiazole] derivative | Antifungal | Candida albicans & glabrata | Distinguished Activity Reported | researchgate.net | |||
| Spiro-acenaphthylene tethered- ijpras.comijpsr.compharmalegacy.com-thiadiazole | Anticancer | Renal Cancer (RXF393) | IC50 | 7.01 µM | Doxorubicin | 13.54 µM | mdpi.com |
| Spiro-acenaphthylene tethered- ijpras.comijpsr.compharmalegacy.com-thiadiazole | Anticancer | Melanoma (LOX IMVI) | IC50 | 9.55 µM | Doxorubicin | 6.08 µM | mdpi.com |
| 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivative (5d) | Anti-inflammatory | COX-2 Enzyme | IC50 | ~0.76-9.01 µM range | Celecoxib | 0.05 µM | frontiersin.org |
In Vivo Efficacy Studies in Relevant Animal Models
Following promising in vitro results, efficacy is assessed in living organisms to understand the therapeutic effect in a complex physiological system.
The available research did not provide specific in vivo studies on the antimicrobial efficacy of this compound derivatives in animal models. Such studies are essential to confirm if the potent in vitro activity translates to a therapeutic effect in a host organism.
While in vitro studies have shown anticancer potential, specific in vivo data from xenograft or syngeneic models for this compound derivatives were not found in the reviewed literature. Xenograft models, which involve implanting human tumor cells into immunodeficient mice, and syngeneic models, which use tumor cells from the same genetic background as the immunocompetent mouse strain, are critical for evaluating anticancer efficacy and interactions with the immune system. pharmalegacy.comcriver.com
While specific in vivo anti-inflammatory studies for this compound derivatives are not detailed, research on structurally related thiazole compounds provides insight into their potential. For example, certain 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives were evaluated in mouse models. frontiersin.org In the carrageenan-induced paw edema model, a standard for acute inflammation, these compounds demonstrated significant anti-inflammatory effects. frontiersin.org Furthermore, their mechanism was explored in models using various inflammatory agents, where the compounds showed the ability to block paw swelling induced by histamine, bradykinin, and prostaglandin (B15479496) E2. frontiersin.org These findings suggest that the broader thiazole class has potential for in vivo anti-inflammatory activity, warranting future investigation for the 2,4-dichlorophenyl substituted variants.
Pharmacokinetic Profiling in Animal Models
Pharmacokinetics describes the journey of a drug through the body, encompassing absorption, distribution, metabolism, and excretion (ADME). Understanding these parameters is vital for pre-clinical development.
Specific experimental data on the absorption and distribution of this compound derivatives in animal models were not available in the reviewed literature. However, computational in silico studies have been performed on related structures. An ADME analysis of eight 4-(4-chlorophenyl)thiazole compounds predicted good oral availability. scielo.br Other predictions for different thiazole hybrids suggested the potential for high gastrointestinal absorption. researchgate.net While these predictive models are useful for initial screening, experimental validation in animal models is a necessary next step to determine key parameters such as plasma concentration over time, bioavailability, and tissue distribution.
Metabolic Pathways and Metabolite Identification
The biotransformation of this compound and its derivatives is a complex process primarily mediated by cytochrome P450 (CYP) enzymes in the liver. The metabolic pathways involve modifications on both the thiazole ring and the dichlorophenyl moiety, leading to the formation of several metabolites.
Oxidation of the Thiazole Ring: The thiazole ring is susceptible to oxidation at several positions. Cytochrome P450 enzymes can catalyze the formation of reactive intermediates such as epoxides across the C4-C5 double bond. These epoxides are often unstable and can undergo further hydrolysis to form dihydrodiol derivatives. Another key metabolic route for the thiazole moiety is S-oxidation, resulting in the formation of a sulfoxide, which can be further oxidized to a sulfone. N-oxidation of the thiazole nitrogen is also a possible, though generally minor, metabolic pathway. In some instances, the thiazole ring can undergo scission, leading to the formation of acylthiourea derivatives, which are considered protoxins. The specific CYP isoforms involved in these transformations can vary, but CYP3A4 is often a major contributor to the metabolism of thiazole-containing compounds. The substitution pattern on the thiazole ring can significantly influence its metabolic fate; for example, the presence of a methyl group at the C-5 position can alter the metabolic profile and potentially enhance stability.
Hydroxylation of the Dichlorophenyl Ring: The 2,4-dichlorophenyl group is a primary site for oxidative metabolism. Hydroxylation of the aromatic ring is a common metabolic pathway, leading to the formation of phenolic metabolites. The position of hydroxylation can vary, resulting in different isomers. For instance, studies on the metabolism of 2,4-dichlorophenol (B122985) have shown the formation of 2-chloro-1,4-hydroxyquinone and 2-chloro-1,4-benzoquinone. Following hydroxylation, these phenolic metabolites are often readily conjugated with endogenous molecules such as glucuronic acid or sulfate (B86663) in Phase II metabolism.
Conjugation Reactions: Phase II metabolic pathways play a crucial role in the detoxification and elimination of the metabolites of this compound derivatives. The hydroxylated metabolites formed from the dichlorophenyl ring are prime candidates for conjugation. Glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), and sulfation, catalyzed by sulfotransferases (SULTs), are the most common conjugation reactions. These processes increase the water solubility of the metabolites, facilitating their excretion. For instance, studies on 2-thiobenzothiazoles have identified glucuronide and sulfate conjugates of 2-mercaptobenzothiazole (B37678) in urine and bile.
Below is a table summarizing the potential metabolites of this compound derivatives based on known metabolic pathways of related compounds.
| Parent Compound | Metabolic Pathway | Metabolite | Description |
| This compound | Thiazole Ring Oxidation | This compound-S-oxide | Product of S-oxidation of the thiazole sulfur. |
| This compound | Dichlorophenyl Ring Hydroxylation | 4-(2,4-Dichloro-x-hydroxyphenyl)-1,3-thiazole | Product of aromatic hydroxylation at an available position on the phenyl ring. |
| 4-(2,4-Dichloro-x-hydroxyphenyl)-1,3-thiazole | Glucuronidation | 4-(2,4-Dichloro-x-hydroxyphenyl)-1,3-thiazole glucuronide | Conjugate of the hydroxylated metabolite with glucuronic acid. |
| 4-(2,4-Dichloro-x-hydroxyphenyl)-1,3-thiazole | Sulfation | 4-(2,4-Dichloro-x-hydroxyphenyl)-1,3-thiazole sulfate | Conjugate of the hydroxylated metabolite with sulfate. |
Excretion Routes
The elimination of this compound and its metabolites from the body occurs through multiple routes, primarily via urine and feces. The relative contribution of each route is dependent on the physicochemical properties of the parent compound and its metabolites, such as molecular weight and polarity.
Urinary Excretion: The kidneys are a major route of excretion for the more water-soluble metabolites. Following Phase I and Phase II metabolism in the liver, the resulting polar conjugates, such as glucuronides and sulfates, are transported to the kidneys for filtration and elimination in the urine. Studies on compounds with a 2,4-dichlorophenyl moiety, such as 2,4-dichlorophenoxyacetic acid, have demonstrated that a significant portion of the administered dose is excreted in the urine as the free acid and its conjugates. For thiazole derivatives, urinary excretion of conjugated metabolites is also a common elimination pathway.
Fecal and Biliary Excretion: Less polar metabolites and any unabsorbed parent compound are typically eliminated through the feces. Biliary excretion is a significant pathway for larger metabolites (generally with a molecular weight > 300 Da in rats). These metabolites are actively transported from the hepatocytes into the bile, which is then released into the small intestine. Once in the intestine, these metabolites can be directly excreted in the feces or may undergo enterohepatic circulation, where they are reabsorbed back into the bloodstream and can be further metabolized or eventually excreted via the urine. For example, in studies with 2-benzothiazyl sulfenamides in rats, S-glucuronide and S-sulfate conjugates were predominantly excreted into the bile. A disulfide metabolite was also found in the feces, suggesting that biliary excretion and direct fecal elimination are important routes for some thiazole derivatives.
The table below provides a summary of the excretion routes for this compound derivatives based on findings from related compounds.
| Excretion Route | Excreted Forms | Description |
| Urine | Parent Compound (minor), Polar Metabolites (e.g., glucuronide and sulfate conjugates) | Primary route for water-soluble metabolites formed during Phase II metabolism. |
| Feces | Unabsorbed Parent Compound, Less Polar Metabolites, Biliary Excreted Metabolites | Elimination of compounds and metabolites that are not readily absorbed or are actively transported into the bile. |
Future Directions, Research Gaps, and Therapeutic Potential of 4 2,4 Dichlorophenyl 1,3 Thiazole
Emerging Synthetic Methodologies for Enhanced Accessibility
The accessibility of diverse derivatives of 4-(2,4-dichlorophenyl)-1,3-thiazole is fundamental for comprehensive structure-activity relationship (SAR) studies and the identification of lead candidates. While traditional methods like the Hantzsch thiazole (B1198619) synthesis remain relevant, modern synthetic strategies are being explored to improve efficiency, yield, and structural diversity. tandfonline.comijpsjournal.commdpi.com
Future efforts are likely to focus on:
One-Pot, Multi-Component Reactions: These reactions allow for the assembly of complex thiazole derivatives from simple precursors in a single step, reducing time, cost, and waste. fabad.org.trnih.gov The development of new multi-component reactions will be crucial for rapidly generating libraries of analogs for high-throughput screening.
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction times, often leading to higher yields and cleaner products compared to conventional heating. koreascience.kr Applying this technology to the synthesis of this compound derivatives can enhance the efficiency of lead optimization.
Green Chemistry Approaches: The use of environmentally benign solvents, such as aqueous media, and catalysts derived from renewable sources is a growing trend. tandfonline.com For instance, methods utilizing aqueous extracts of waste neem leaves as a catalyst for 2-amino-1,3-thiazole synthesis represent a sustainable approach that could be adapted for this scaffold. tandfonline.com
Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. Implementing flow chemistry for the synthesis of key intermediates or the final thiazole products could streamline their production for preclinical and clinical development.
Exploration of Novel Biological Targets and Therapeutic Indications
Derivatives of the this compound scaffold have been investigated primarily for their antimicrobial and anticancer activities. acs.orgderpharmachemica.comnih.gov However, the inherent versatility of the thiazole ring suggests a much broader therapeutic potential. fabad.org.trptfarm.pl
Future research should aim to explore:
Novel Anticancer Mechanisms: Beyond general cytotoxicity, studies are needed to identify specific molecular targets. Thiazole-containing drugs like Dasatinib have shown efficacy as kinase inhibitors. mdpi.com Investigating the inhibitory potential of this compound derivatives against specific kinases (e.g., EGFR, VEGFR-2), topoisomerases, or proteins involved in apoptosis like the Bcl-2 family could uncover new mechanisms of action. ijpsjournal.comnih.govmdpi.com
Antimicrobial Resistance Breakers: With the rise of multidrug-resistant pathogens, there is an urgent need for new antimicrobial agents. Thiazole derivatives have shown promise as inhibitors of essential bacterial enzymes like DNA gyrase and dihydrofolate reductase (DHFR). mdpi.comnih.gov Future work could focus on developing compounds that are effective against resistant strains, such as methicillin-resistant Staphylococcus aureus (MRSA). nih.gov
Anti-inflammatory and Immunomodulatory Agents: Thiazole derivatives have been reported to possess anti-inflammatory properties. ijpsjournal.com Compounds based on the this compound core could be evaluated for their ability to inhibit key inflammatory mediators or pathways, making them potential candidates for treating autoimmune diseases or chronic inflammatory conditions. google.com
Neurodegenerative Diseases: The structural features of this scaffold may allow it to cross the blood-brain barrier, opening possibilities for its investigation in the context of neurodegenerative diseases. Exploring its potential to inhibit enzymes like cholinesterases or to modulate pathways involved in neuroinflammation could be a fruitful area of research. researchgate.net
| Derivative Class | Biological Target/Indication | Research Findings | Citations |
| Thiazole-Thiadiazole Hybrids | Anticancer (HepG2) | Compound 12d showed potent activity with an IC50 of 0.82 µM, comparable to Doxorubicin. | nih.gov |
| Thiazole-Pyrazoline Scaffolds | Anticancer (A549, MCF-7) | Compounds with a chloro atom at the para position of a linked phenyl ring exhibited better activity than the standard drug Cisplatin. | researchgate.net |
| Arylidene-hydrazinyl-thiazoles | Anticancer (MCF-7), DHFR Inhibition | Compounds 5 and 11 demonstrated potent dual efficacy as DNA binders and human DHFR inhibitors, with greater potency than methotrexate. | nih.gov |
| Thiazole-Schiff Bases | Antimicrobial | Derivatives showed significant activity against Bacillus subtilis and Candida albicans. | nih.gov |
Integration of Advanced Computational Approaches for Rational Design
Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design of molecules with improved potency and selectivity. rsc.org
Key computational strategies for advancing this scaffold include:
Molecular Docking: This technique predicts the binding orientation of a molecule to its target protein, helping to elucidate the mechanism of action and guide the design of more potent inhibitors. mdpi.comresearchgate.net Docking studies have been used to explore the binding of thiazole derivatives to targets like EGFR and DNA gyrase. mdpi.comrsc.org
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. rsc.org These models can predict the activity of novel, unsynthesized analogs, prioritizing the most promising candidates for synthesis.
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time, assessing the stability of binding interactions. nih.govnih.gov This can help validate docking results and provide a more accurate picture of the binding mode.
ADME/Tox Prediction: In silico models that predict Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as potential toxicity, are crucial for the early identification of candidates with poor pharmacokinetic profiles, saving time and resources. researchgate.netresearchgate.net
Development of Prodrug Strategies for Improved Bioavailability and Specificity
Poor aqueous solubility and limited bioavailability can hinder the clinical translation of promising compounds. Prodrug strategies involve chemically modifying a drug to improve its pharmacokinetic properties. openmedicinalchemistryjournal.com
For the this compound scaffold, prodrug approaches could be used to:
Enhance Solubility: Attaching a hydrophilic moiety (e.g., a phosphate (B84403) or amino acid) can improve aqueous solubility, which is often a prerequisite for oral or intravenous administration.
Improve Membrane Permeability: Lipophilic groups can be appended to enhance passage across biological membranes, such as the intestinal wall or the blood-brain barrier.
Achieve Targeted Delivery: A prodrug can be designed to be activated by specific enzymes that are overexpressed in target tissues, such as tumors. openmedicinalchemistryjournal.com This approach, known as Antibody-Directed Enzyme Prodrug Therapy (ADEPT) or Gene-Directed Enzyme Prodrug Therapy (GDEPT), can increase the concentration of the active drug at the site of action while minimizing systemic toxicity. openmedicinalchemistryjournal.com The versatile structure of the thiazole ring allows for chemical modifications suitable for creating such targeted prodrugs. google.com
Investigation of Combination Therapies with Existing Agents
Combining therapeutic agents is a cornerstone of modern medicine, particularly in the treatment of complex diseases like cancer. This strategy can lead to synergistic effects, reduced dosages, and the circumvention of drug resistance.
Future research on this compound derivatives should include investigations into their potential in combination therapies. For example:
In Oncology: Combining a novel thiazole-based cytotoxic agent with an established chemotherapy drug or a targeted therapy could enhance tumor cell killing and overcome resistance mechanisms. Given their activity against cancer cell lines like HepG2 and HCT-116, these compounds are prime candidates for such studies. nih.govnih.gov
In Infectious Diseases: A thiazole derivative that inhibits a novel bacterial target could be combined with a traditional antibiotic. This could result in a synergistic effect, broaden the spectrum of activity, and lower the likelihood of resistance developing.
Challenges and Opportunities in Translating Research Findings into Lead Candidates
The journey from a promising research compound to a clinically approved drug is fraught with challenges. For the this compound scaffold, key hurdles include optimizing metabolic stability, ensuring target selectivity to minimize off-target effects, and establishing a favorable long-term safety profile. researchgate.net
Despite these challenges, significant opportunities exist. The scaffold's proven biological activity across multiple therapeutic areas provides a strong starting point. fabad.org.trmdpi.com The integration of advanced computational and synthetic methodologies can accelerate the design-make-test-analyze cycle, enabling a more efficient path to identifying optimized lead candidates. nih.govrsc.org The potential to develop this scaffold for a range of indications, from cancer to infectious diseases, underscores its importance and highlights the value of continued research and development. researchgate.net The versatility of the thiazole nucleus for chemical modification offers a clear path for overcoming pharmacokinetic and pharmacodynamic obstacles, paving the way for the translation of these research findings into next-generation therapeutic agents. mdpi.com
Q & A
Q. What are the common synthetic routes for 4-(2,4-dichlorophenyl)-1,3-thiazole derivatives, and how are yields optimized?
The synthesis of this compound derivatives typically involves cyclization reactions using thiourea or thiosemicarbazides with α-halo ketones. For example:
- Hantzsch condensation : Reacting thiosemicarbazones with 2-bromo-4’-chloroacetophenone under reflux conditions yields thiazole cores .
- Thiourea-mediated cyclization : Treatment of 1-(2’-hydroxy-3’,5’-dichlorophenyl)-2-bromo-1,3-nonanedione with thiourea produces the thiazole scaffold, followed by functionalization with α-bromoacetophenones to introduce substituents .
- Ultrasonic nanoparticle synthesis : Nanoparticles of thiazole derivatives can be prepared using ultrasonic techniques to enhance bioavailability and antibacterial activity .
Q. How are spectroscopic techniques applied to characterize this compound derivatives?
Key characterization methods include:
- FTIR : Identifies functional groups (e.g., C=N stretch at ~1611 cm⁻¹, C-Cl stretches at 600-800 cm⁻¹) .
- NMR : NMR resolves aromatic protons (δ 6.97–8.30 ppm for dichlorophenyl and thiazole protons) and substituent environments .
- LCMS : Confirms molecular ion peaks (e.g., m/z 535 for bromophenyl derivatives) .
Advanced Research Questions
Q. How can X-ray crystallography and Hirshfeld surface analysis resolve structural ambiguities in thiazole derivatives?
- X-ray diffraction : Monoclinic crystal systems (space group ) with Z = 4 are reported for thiazole derivatives, revealing intermolecular interactions like Cl···H and π-π stacking .
- Hirshfeld surface analysis : Quantifies intermolecular contacts (e.g., 2D fingerprint plots show H···H, Cl···H, and S···H interactions contributing to crystal packing) .
Q. What methodologies are used to evaluate the biological activity of this compound derivatives?
- Antibacterial assays : Agar disc diffusion against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) pathogens, with zone-of-inhibition measurements .
- Cytotoxicity screening : MTT assays against cancer cell lines (e.g., HepG2), comparing IC₅₀ values to standards like cisplatin .
- Structure-activity relationships (SAR) : Electron-withdrawing substituents (e.g., Cl, F) enhance antibacterial and anticancer activity .
| Derivative | Substituents | Activity (IC₅₀/Zone of Inhibition) | Reference |
|---|---|---|---|
| 4-(4-Fluorophenyl) | Fluorophenyl, pyrazoline | 175–177°C (melting point) | |
| Bromophenyl-thiazole | Bromophenyl, thiophene | IC₅₀ = 535 µM (HepG2) |
Q. How can contradictory data in biological activity be analyzed?
- Assay standardization : Compare solvent systems (DMSO vs. ethanol) and bacterial strains used in disc diffusion .
- Nanoparticle formulation : Ultrasonic synthesis improves solubility, which may explain higher activity in nanoparticle forms vs. bulk compounds .
- Computational validation : Molecular docking (e.g., BuChE-IDO1 inhibition) to rationalize experimental results .
Q. What strategies optimize reaction conditions for higher yields and purity?
- Solvent selection : DMSO enhances cyclization efficiency compared to ethanol .
- Reaction time : Prolonged reflux (18 hours vs. 4.5 hours) improves yields but risks decomposition .
- Catalyst screening : Explore KSCN in acetic acid for thiolation reactions .
Methodological Recommendations
- Spectral conflicts : Use high-field NMR (500 MHz) and 2D-COSY to resolve overlapping signals in aromatic regions .
- Crystallization : Ethanol/water mixtures yield high-purity crystals for XRD, avoiding solvate formation .
- Biological replicates : Perform triplicate assays with positive controls (e.g., ciprofloxacin for antibacterial tests) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
